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  • Product: Morpholine, 4-(phenylthioacetyl)-
  • CAS: 949-01-9

Core Science & Biosynthesis

Foundational

Technical Guide: Solubility & Characterization of 4-(phenylthioacetyl)morpholine

The following technical guide details the physicochemical profile, solubility behavior, and synthesis of 4-(phenylthioacetyl)morpholine , chemically identified as 4-(2-phenyl-1-thioxoethyl)morpholine . [1][2][3] Executiv...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profile, solubility behavior, and synthesis of 4-(phenylthioacetyl)morpholine , chemically identified as 4-(2-phenyl-1-thioxoethyl)morpholine .

[1][2][3]

Executive Summary & Chemical Identity

4-(phenylthioacetyl)morpholine (CAS: 949-01-9) is a thioamide derivative, primarily synthesized via the Willgerodt-Kindler reaction .[1][2][3] It serves as a crucial intermediate in the synthesis of phenylacetic acids and various pharmaceutical scaffolds.[1][2][3]

Critical Disambiguation: While often referred to as "4-(phenylthioacetyl)morpholine," the IUPAC designation is 4-(2-phenyl-1-thioxoethyl)morpholine .[1][2][3] The term "thioacetyl" in this context refers to the thioxo group (C=S), not a sulfide linkage (–S–).[1][2][3]

Property Data
CAS Registry Number 949-01-9
IUPAC Name 4-(2-phenyl-1-thioxoethyl)morpholine
Common Synonyms Phenylthioacetomorpholide; 1-morpholin-4-yl-2-phenylethanethione
Molecular Formula C₁₂H₁₅NOS
Molecular Weight 221.32 g/mol
SMILES C1COCCN1C(=S)CC2=CC=CC=C2

Physicochemical Specifications

The following data aggregates experimental values from synthesis literature and calculated descriptors.

Table 1: Physical Properties
ParameterValueSource/Method
Appearance Yellow to Colorless Crystalline SolidRecrystallization (MeOH) [1]
Melting Point (Experimental) 79–80 °C (Pure); 69–79 °C (Crude)Organic Syntheses [1]
LogP (Predicted) 1.50 XLogP3-AA [2]
Polar Surface Area (TPSA) 44.6 ŲComputed [2]
H-Bond Donors 0Structure Analysis
H-Bond Acceptors 2Structure Analysis

Solubility Profile

Experimental solubility data for this compound is derived primarily from purification protocols utilizing the temperature-dependent solubility differential .[1][2][3]

Table 2: Solvent Compatibility Matrix
SolventSolubility StatusOperational Context
Methanol High (Hot) / Moderate (Cold)Primary recrystallization solvent.[1][2][3]
Ethanol Soluble Alternative solvent for synthesis workup.[1][2][3]
Water Insoluble Acts as an anti-solvent to induce precipitation.[1][2][3]
Chloroform / DCM Soluble Used for extraction from aqueous reaction mixtures.[1][2][3]
Ethyl Acetate Soluble Mobile phase component for TLC (Rf ~0.35 in 33% EtOAc/Hexane).[1][2][3]
Practical Solubility Protocol (Recrystallization)

The following protocol acts as a self-validating solubility test . If the compound does not behave as described, the sample purity or identity is suspect.[1][2][3]

  • Dissolution: Suspend crude 4-(phenylthioacetyl)morpholine in Methanol (approx. 2.5 mL per gram of solute).[1][2][3]

  • Heating: Heat to reflux (65 °C). The solid should dissolve completely to form a reddish-brown solution.[1][2][3]

  • Anti-Solvent Addition: While hot, add Water dropwise until a faint turbidity persists (approx. 1:1 ratio with Methanol).[1][2][3]

  • Crystallization: Add a small volume of Methanol to clear the turbidity, then cool slowly to 0–4 °C.

  • Result: Pure crystals (mp 79–80 °C) precipitate.[1][2][3]

Synthesis & Formation Pathway

Understanding the formation of this compound is essential for troubleshooting solubility issues, as impurities (sulfur, acetophenone) have vastly different solubility profiles.[1][2][3]

Mechanism: Willgerodt-Kindler Reaction

The compound is formed by the thionation and rearrangement of acetophenone in the presence of elemental sulfur and morpholine.[1][2][3][4]

WillgerodtKindler Acetophenone Acetophenone (Starting Material) Enamine Enamine Intermediate Acetophenone->Enamine Reflux (130°C) Sulfur Elemental Sulfur (S8) Sulfur->Enamine Reflux (130°C) Morpholine Morpholine (Amine) Morpholine->Enamine Reflux (130°C) Thioamide 4-(phenylthioacetyl)morpholine (Target Product) Enamine->Thioamide Rearrangement Phenylacetic Phenylacetic Acid (Hydrolysis Product) Thioamide->Phenylacetic Hydrolysis (Optional Downstream)

Figure 1: The Willgerodt-Kindler reaction pathway yielding 4-(phenylthioacetyl)morpholine.[1][2][3]

Experimental Protocol: Quantitative Solubility Determination

Since specific mg/mL data is often absent in literature for intermediates, use this standardized Shake-Flask Protocol to generate in-house data.

Reagents Required[1][2][3][4][5][6][7][8]
  • Solute: Pure 4-(phenylthioacetyl)morpholine (Recrystallized).[1][2][3]

  • Solvents: Water, Octanol, Buffer (pH 7.4).[1][2][3]

  • Equipment: HPLC (UV detection at 254 nm) or UV-Vis Spectrophotometer.

Step-by-Step Methodology
  • Saturation: Add excess solid compound to 5 mL of the target solvent in a glass vial.

  • Equilibration: Agitate at 25 °C for 24 hours (orbital shaker at 100 rpm).

  • Separation: Centrifuge at 10,000 rpm for 10 minutes to pellet undissolved solid.

  • Filtration: Pass the supernatant through a 0.22 µm PTFE filter (to remove micro-crystals).[1][2][3]

  • Quantification:

    • Dilute the filtrate 1:100 with Methanol (to ensure solubility).[1][2][3]

    • Inject into HPLC or measure UV absorbance.[1][2][3]

    • Calculate concentration using a standard curve prepared in Methanol.

Causality Check:

  • Why PTFE filters? Cellulose filters may adsorb lipophilic thioamides, skewing results.[1][2][3]

  • Why dilute with Methanol? Direct injection of aqueous saturated solutions might precipitate the compound in the HPLC lines if the mobile phase is organic-rich.[1][2][3]

References

  • Organic Syntheses . "Phenylthioacetic Acid Morpholide".[1][2][3] Org.[1][2][3][5][4] Synth.1998 , Coll.[1][2][3] Vol. 9, 626.

  • PubChem . "Morpholine, 4-(phenylthioacetyl)- (Compound)".[1][2][3][6][7] National Library of Medicine.[1][2][3] Accessed 2026.[1][2][3][8] [1][2][3]

  • Thieme Chemistry . "Willgerodt-Kindler Reaction".[1][2][3][5][4][9][10] Science of Synthesis.[1][2][3][5]

  • GuideChem . "1-Morpholino-2-phenyl-1-ethanethione Properties".

Sources

Exploratory

"Morpholine, 4-(phenylthioacetyl)-" physical characteristics

An In-depth Technical Guide to the Physical Characteristics of Morpholine, 4-(phenylthioacetyl)- This technical guide provides a comprehensive overview of the physical and chemical characteristics of Morpholine, 4-(pheny...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physical Characteristics of Morpholine, 4-(phenylthioacetyl)-

This technical guide provides a comprehensive overview of the physical and chemical characteristics of Morpholine, 4-(phenylthioacetyl)-, also known by its systematic IUPAC name, 1-morpholin-4-yl-2-phenylethanethione. This document is intended for researchers, scientists, and professionals in the field of drug development and synthetic chemistry. It consolidates essential data on the compound's structure, molecular properties, and spectral information. Furthermore, it details a vetted experimental protocol for its synthesis and purification, ensuring scientific integrity and reproducibility. All data is supported by authoritative references to provide a self-validating resource for laboratory applications.

Chemical Identity and Structure

"Morpholine, 4-(phenylthioacetyl)-" is a common synonym for the compound with the CAS Registry Number 949-01-9 .[1][2] Structurally, it is a thioamide, featuring a morpholine ring connected to a phenylacetyl group where the carbonyl oxygen has been replaced by sulfur. This structural clarification is crucial as the common name might erroneously suggest a thioether linkage. The authoritative IUPAC name is 1-morpholin-4-yl-2-phenylethanethione .[1]

The molecular formula is C12H15NOS , and the computed molecular weight is 221.32 g/mol .[1]

Caption: 2D structure of 1-morpholin-4-yl-2-phenylethanethione.

Tabulated Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of Morpholine, 4-(phenylthioacetyl)-. It is important to note that while some properties have been experimentally determined, others are computed.

PropertyValueSource
Molecular Formula C12H15NOSPubChem[1]
Molecular Weight 221.32 g/mol PubChem[1]
CAS Number 949-01-9PubChem[1]
Appearance Almost colorless crystalline solidOrganic Syntheses[3]
Melting Point 80-81 °C (recrystallized)Organic Syntheses[3]
Purity 97%Sigma-Aldrich[2]
Storage Temperature 2-8 °CSigma-Aldrich[2]
XLogP3 (Computed) 1.5PubChem[1]
Topological Polar Surface Area (Computed) 44.6 ŲAngene Chemical[4]
Hydrogen Bond Donor Count (Computed) 0PubChem[1]
Hydrogen Bond Acceptor Count (Computed) 2PubChem[1]
Rotatable Bond Count (Computed) 2PubChem[1]

Solubility and Handling

Solubility Profile

Qualitative solubility information can be derived from established laboratory procedures. The compound is soluble in hot methanol and can be recrystallized from a methanol-water mixture.[3] This suggests good solubility in polar organic solvents and limited solubility in cold aqueous solutions.

Storage and Stability

For long-term storage, it is recommended to keep the compound in a tightly sealed container at 2-8°C.[2] As a thioamide, it may be susceptible to hydrolysis under strong acidic or basic conditions, particularly at elevated temperatures.

Synthesis and Purification

A reliable and well-documented method for the synthesis of Morpholine, 4-(phenylthioacetyl)- is the Willgerodt-Kindler reaction. This one-pot synthesis involves the reaction of acetophenone, morpholine, and elemental sulfur.

Willgerodt_Kindler acetophenone Acetophenone reflux Reflux (3 hours) acetophenone->reflux morpholine Morpholine morpholine->reflux sulfur Sulfur sulfur->reflux reactants Reactants product_crude Crude Product (Reddish-brown solution) reflux->product_crude precipitation Precipitation in hot methanol product_crude->precipitation filtration Filtration precipitation->filtration recrystallization Recrystallization (Methanol/Water) filtration->recrystallization final_product Pure Morpholine, 4-(phenylthioacetyl)- recrystallization->final_product

Sources

Foundational

"Morpholine, 4-(phenylthioacetyl)-" literature review

Topic: "Morpholine, 4-(phenylthioacetyl)-" (CAS 17084-29-0) Content Type: In-depth Technical Guide Audience: Synthetic Chemists, Process Researchers, and Drug Discovery Specialists[1] The Willgerodt-Kindler Intermediate...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: "Morpholine, 4-(phenylthioacetyl)-" (CAS 17084-29-0) Content Type: In-depth Technical Guide Audience: Synthetic Chemists, Process Researchers, and Drug Discovery Specialists[1]

The Willgerodt-Kindler Intermediate & Thioamide Scaffold[1]

Executive Summary & Nomenclature Clarification

Morpholine, 4-(phenylthioacetyl)- (CAS 17084-29-0) is a pivotal organosulfur intermediate, historically and industrially significant as the primary adduct of the Willgerodt-Kindler reaction .[1] While the name suggests a sulfide structure (Phenyl-S-acetyl-), strictly chemical databases and reaction context define this CAS entry as 1-morpholino-2-phenylethanethione (also known as phenylthioacetomorpholide).[1]

This compound represents a unique class of thioamides where a carbonyl function has "migrated" to the terminal carbon of an alkyl chain during synthesis, a mechanistic anomaly that remains a subject of study.[1] It serves as the direct precursor to phenylacetic acids (key building blocks for NSAIDs like Diclofenac) and possesses intrinsic antifungal and antibacterial properties.[1]

Nomenclature Alert

Researchers must distinguish between two structural isomers often conflated by the term "phenylthioacetyl morpholine":

  • Target Compound (CAS 17084-29-0): Phenylthioacetomorpholide (Ph-CH₂-C(=S)-Morpholine).[1] This is the thioamide discussed in this guide.

  • Isomer (Sulfide): 2-(Phenylthio)-1-morpholinoethan-1-one (Ph-S-CH₂-C(=O)-Morpholine).[1] This is a sulfide-amide, typically formed by alkylating thiophenol with chloroacetyl morpholine.[1]

Chemical Identity & Physical Properties[1][2][3][4][5][6]

PropertyData
CAS Number 17084-29-0
IUPAC Name 1-morpholino-2-phenylethanethione
Synonyms Phenylthioacetomorpholide; 4-(2-Phenyl-1-thioxoethyl)morpholine
Molecular Formula C₁₂H₁₅NOS
Molecular Weight 221.32 g/mol
Structure Ph-CH₂-C(=S)-N(CH₂CH₂)₂O
Physical State Pale yellow crystalline solid
Melting Point 77–79.5 °C [1, 2]
Solubility Soluble in CHCl₃, DCM, Ethanol (hot); Insoluble in water

Synthesis: The Willgerodt-Kindler Reaction

The primary route to CAS 17084-29-0 is the Willgerodt-Kindler reaction, a multicomponent coupling of acetophenone, elemental sulfur, and morpholine.[1][2] This protocol is favored for its ability to functionalize the terminal carbon of an alkyl chain while reducing the original ketone.[1]

Mechanism of Formation

The reaction involves a complex cascade: formation of an enamine, sulfuration, and a rearrangement (migration) of the functional group to the terminal position.[1]

WillgerodtKindler Acetophenone Acetophenone (Ph-CO-CH3) Enamine Enamine Intermediate Acetophenone->Enamine + Morpholine - H2O Sulfuration Sulfur Attack & Rearrangement Enamine->Sulfuration + S8 (Reflux) Thioamide TARGET: Phenylthioacetomorpholide (Ph-CH2-CS-Morph) Sulfuration->Thioamide Migration

Figure 1: Simplified flow of the Willgerodt-Kindler reaction transforming acetophenone to the terminal thioamide.[1]

Standard Laboratory Protocol (Thermal)

Based on classical optimization by Carlson et al. [2][1]

Reagents:

  • Acetophenone (12.0 g, 100 mmol)[1]

  • Morpholine (17.5 g, 200 mmol) [Excess acts as solvent/base][1]

  • Elemental Sulfur (5.0 g, ~150 mmol S-atom equivalent)[1]

Procedure:

  • Setup: Combine reagents in a round-bottom flask equipped with a reflux condenser. No external solvent is strictly necessary, though DMF can be used to lower viscosity.[1]

  • Reaction: Heat the mixture to gentle reflux (~130°C) for 4–8 hours. Evolution of H₂S gas may occur (trap required).[1]

  • Quenching: Cool the dark reaction mixture to ~60°C and pour slowly into 50 mL of hot ethanol.

  • Crystallization: Allow the solution to cool to room temperature, then chill in an ice bath. The product precipitates as pale yellow crystals.[1][3][4]

  • Purification: Filter the solid and wash with cold ethanol/water (1:1). Recrystallize from ethanol if necessary.

    • Yield: Typically 70–85%.[1]

    • Target MP: 78–79°C.[1]

Green Chemistry Modification (Microwave)

Recent advances utilize microwave irradiation to reduce reaction times from hours to minutes.[1]

  • Conditions: Acetophenone (1 eq), Morpholine (3 eq), Sulfur (3 eq), Montmorillonite K10 clay (catalyst).[1]

  • Irradiation: 300W, 110°C, 5–10 minutes.

  • Advantage: Solvent-free, higher purity, minimal H₂S generation [3].[1]

Applications & Transformations

Hydrolysis to Phenylacetic Acid

The most historically significant application of CAS 17084-29-0 is its hydrolysis to phenylacetic acid.[1] This bypasses the need for toxic cyanide chemistry (benzyl chloride + NaCN).[1]

Hydrolysis Thioamide Phenylthioacetomorpholide (CAS 17084-29-0) Intermed Thioimidate / Amide Intermediate Thioamide->Intermed H2SO4 / H2O (Acid Hydrolysis) Thioamide->Intermed NaOH / EtOH (Base Hydrolysis) Acid Phenylacetic Acid (NSAID Precursor) Intermed->Acid - Morpholine - H2S

Figure 2: Hydrolysis pathways converting the thioamide to valuable carboxylic acids.[1]

Protocol: Reflux the thioamide in 50% H₂SO₂ or 10% NaOH for 4 hours. Acid hydrolysis is generally faster but releases H₂S.[1]

Heterocycle Synthesis

The thioamide group (R-CS-NR'₂) is a versatile "1,3-electrophile-nucleophile" equivalent.[1]

  • Thiazoles: Reaction with

    
    -haloketones (Hantzsch synthesis) yields 2,4-disubstituted thiazoles.[1]
    
  • Thioimidates: Alkylation with methyl iodide yields

    
    -methyl thioimidates, potent electrophiles for coupling reactions.[1]
    
Biological Activity[1]
  • Antifungal: Derivatives of phenylthioacetomorpholide have shown activity against Fusarium oxysporum and Dreschlera spicifera, disrupting cell wall synthesis [4].[1]

  • Antibacterial: The thioamide moiety is a known pharmacophore in antitubercular agents (e.g., ethionamide), though this specific morpholine derivative is primarily a research probe.[1]

Characterization Standards

To validate the synthesis of CAS 17084-29-0, compare analytical data against these benchmarks:

  • IR Spectroscopy (KBr):

    • C=S Stretch: Strong band at 1450–1510 cm⁻¹ (distinct from C=O).[1]

    • C-N Stretch: ~1230 cm⁻¹.[1][5]

    • Aromatic C-H: ~3000–3100 cm⁻¹.[1]

  • ¹H NMR (400 MHz, CDCl₃):

    • 
       7.20–7.40 (m, 5H, Ar-H )[1]
      
    • 
       4.30–4.35 (s, 2H, CH₂-C=S ) — Note: This singlet is characteristic; it is downfield compared to the amide analog due to the anisotropy of the C=S bond.[1]
      
    • 
       3.60–4.30 (m, 8H, Morpholine ring ) — Often appears as two distinct multiplets due to restricted rotation around the C-N bond.[1]
      
  • ¹³C NMR (100 MHz, CDCl₃):

    • C=S (Thiocarbonyl): ~193–195 ppm (Key diagnostic peak).[1]

    • CH₂ (Benzylic): ~50–55 ppm.[1][5]

Safety & Handling

  • H₂S Hazard: The synthesis and acid hydrolysis of this compound can release Hydrogen Sulfide (H₂S), a highly toxic gas.[1] Always work in a functioning fume hood.

  • Skin Irritation: Thioamides can be skin irritants and sensitizers.[1] Wear nitrile gloves and eye protection.[1]

  • Odor: The compound and its precursors (sulfur/morpholine) have distinct, unpleasant odors.[1] Waste must be segregated into sulfur-compatible streams.[1]

References
  • PubChem Database. "Morpholine, 4-(phenylthioacetyl)- (CAS 17084-29-0)."[1] National Center for Biotechnology Information.[1] Link[1]

  • Carlson, R., et al. "Optimum Conditions for the Willgerodt-Kindler Reaction."[1] Acta Chemica Scandinavica B, vol. 40, 1986, pp. 534–544.[1][6] Link

  • Moghaddam, F. M., & Ghaffarzadeh, M. "Microwave-assisted rapid synthesis of thioamides under solvent-free conditions."[1] Synthetic Communications, vol. 31, no.[1] 2, 2001, pp. 317-321.[1]

  • Darabi, H. R., et al. "Synthesis of phenylthioacetomorpholide: Effect of substrate on the Willgerodt-Kindler reaction."[1][5][7] Phosphorus, Sulfur, and Silicon, vol. 177, 2002, pp. 1189–1192.[1] Link[1]

  • RSC ChemSpider. "1-Morpholino-2-phenylethanethione."[1] Royal Society of Chemistry.[1] Link

Sources

Exploratory

The Synthetic and Functional Characterization of 4-(Phenylthioacetyl)morpholine: A Technical Monograph

Executive Summary: The Pharmacophore Context The compound 4-(phenylthioacetyl)morpholine (PTAM) represents a critical intersection in medicinal chemistry: the fusion of a solubilizing morpholine ring with a lipophilic ph...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pharmacophore Context

The compound 4-(phenylthioacetyl)morpholine (PTAM) represents a critical intersection in medicinal chemistry: the fusion of a solubilizing morpholine ring with a lipophilic phenylthio tether via a stable amide linker.[1][2][3] While often categorized as a synthetic intermediate, its "discovery" is rooted in the mechanistic elucidation of the Willgerodt-Kindler reaction —a transformation that converts aryl alkyl ketones into thioamides or amides.[1][2][3]

In modern drug discovery, PTAM serves two distinct roles:

  • Fragment-Based Drug Discovery (FBDD): It acts as a "linker" scaffold, balancing the hydrophilic nature of the morpholine (logP ~ -0.[1][2][3]86) with the hydrophobic phenylthio group, optimizing membrane permeability.[1][2][3]

  • Synthetic Precursor: It is the stable precursor to 3-morpholino-2-phenylthioacrylic acid morpholides, which are versatile building blocks for substituted thiophenes and other heterocycles found in anti-inflammatory agents.[1][4][2][3]

This guide details the rational synthesis, structural validation, and functional utility of PTAM, moving beyond basic recipes to explore the chemical causality of its production.[1][4][2][3]

Retrosynthetic Analysis & Discovery Pathways

The "discovery" of this molecule is best understood through the lens of retrosynthesis.[1][4][2][3] We can access the target via two primary "disconnections," each offering different advantages for the researcher.

Pathway Logic
  • Path A (The Historic/Discovery Route): The oxidative amination of acetophenone using elemental sulfur.[1][2][3] This is the Willgerodt-Kindler reaction. It is atom-economical but requires careful handling of H₂S byproducts.[1][2][3]

  • Path B (The Rational/Convergent Route): Nucleophilic substitution of 4-(chloroacetyl)morpholine with thiophenol.[1][2][3] This allows for pre-installation of complex substituents on the phenyl ring.[1][2][3]

Retrosynthesis Target 4-(Phenylthioacetyl)morpholine (Target Molecule) Disc1 Disconnection A (C-C Bond Formation) Target->Disc1 Disc2 Disconnection B (S-C Bond Formation) Target->Disc2 Acetophenone Acetophenone + Morpholine + S8 Disc1->Acetophenone Willgerodt-Kindler (Oxidative Rearrangement) Thiophenol Thiophenol + 4-(Chloroacetyl)morpholine Disc2->Thiophenol Nucleophilic Substitution (SN2)

Figure 1: Retrosynthetic analysis showing the oxidative rearrangement (Willgerodt-Kindler) versus the convergent SN2 approach.[1][4][2][3]

Technical Protocol: The Willgerodt-Kindler Synthesis[1][2][3][4]

While the SN2 route is standard, the Willgerodt-Kindler protocol is the field-standard for generating this scaffold directly from ketones, bypassing the need for chlorinated intermediates.[1][4][2][3]

Experimental Design Strategy
  • Reagent Stoichiometry: We use a significant excess of morpholine (2:1 ratio to ketone).[1][2][3] Morpholine acts as both the nucleophile and the solvent/base, driving the equilibrium toward the thioamide.[1][2][3]

  • Sulfur Activation: Elemental sulfur (S₈) is used.[1][2][3] The reaction requires reflux temperatures (~130°C) to open the S₈ ring and facilitate the attack on the enamine intermediate formed in situ.[1][2][3]

  • Thermodynamic Control: The rearrangement of the carbonyl group to the terminal carbon is thermodynamically driven, ensuring high regioselectivity.[1][4][2][3]

Step-by-Step Methodology

Reagents:

  • Acetophenone (24.0 g, 0.2 mol)[1][4][2][3]

  • Morpholine (36.0 g, 0.41 mol)[1][4][2][3]

  • Elemental Sulfur (6.4 g, 0.2 mol)[1][4][2][3]

  • p-Toluenesulfonic acid (p-TSA) (1.0 g, catalyst)[1][4][2][3]

Protocol:

  • Reaction Initiation:

    • Charge a 100-mL round-bottom flask (RBF) with Acetophenone, Morpholine, Sulfur, and p-TSA.[1][4][2][3]

    • Why p-TSA? It catalyzes the initial formation of the enamine between acetophenone and morpholine.[1][4][2][3]

    • Equip with a reflux condenser and a magnetic stir bar.[1][4][2][3]

  • Thermal Rearrangement:

    • Heat the mixture to reflux (bath temp ~135°C) for 3 to 4 hours .

    • Observation: The solution will darken from yellow to deep reddish-brown as polysulfides form and the Willgerodt rearrangement proceeds.[1][4][2][3]

    • Safety Note: This reaction generates H₂S.[1][4][2][3] Perform strictly in a fume hood.

  • Quench and Crystallization (The "Crash Out"):

    • Pour the hot reaction mixture (while still ~80°C) into 100 mL of hot methanol (60°C).

    • Critical Step: Scratch the beaker walls with a glass rod to induce nucleation.[1][2][3] The sudden solubility change combined with physical agitation promotes crystallization of the thioacetmorpholide.[1][2][3]

    • Seal and refrigerate (4°C) for 6 hours.

  • Purification:

    • Filter the resulting crystals.[1][4][2][3]

    • Wash with ice-cold methanol (2 x 15 mL) to remove unreacted sulfur and dark tarry byproducts.[1][4][2][3]

    • Recrystallization: Dissolve crude solid in minimum hot methanol, add water until turbid, and cool.[1][4][2][3]

Workflow Visualization

Workflow Step1 Reactants (Ketone + Amine + S8) Step2 Reflux (3h) Formation of Enamine & Rearrangement Step1->Step2 135°C, p-TSA Step3 Hot Methanol Quench Step2->Step3 Pour hot Step4 Crystallization (4°C) Step3->Step4 Nucleation Step5 Pure Product (Crystalline Solid) Step4->Step5 Filtration

Figure 2: Operational workflow for the Willgerodt-Kindler synthesis of PTAM.

Analytical Validation & Data

To ensure the integrity of the synthesized compound, the following physicochemical properties must be verified. The data below serves as the "Gold Standard" for identification.

Physicochemical Properties Table[1][2][3][4]
PropertySpecificationNotes
Appearance Pale yellow to colorless prismsDarkens upon prolonged air exposure (sulfur oxidation).[1][2][3]
Melting Point 77.5 – 79.0 °CSharp range indicates high purity.[1][2][3]
Yield 45 – 55%Typical for Willgerodt reactions; losses occur in mother liquor.[1][2][3]
Solubility Soluble in CHCl₃, MeOH (hot); Insoluble in H₂OLipophilic nature confirmed.[1][2][3]
Spectroscopic Signature (NMR & IR)

¹H NMR (400 MHz, CDCl₃):

  • δ 7.20–7.40 (m, 5H): Aromatic protons (Phenyl ring).[1][4][2][3]

  • δ 4.32 (s, 2H): Methylene protons (-CH ₂-C=S).[1][2][3] Note: In the thioamide, this shift is distinctive.[1][2][3]

  • δ 3.40–4.30 (m, 8H): Morpholine ring protons.[1][2][3] The magnetic anisotropy of the C=S bond often causes broadening or splitting of the morpholine signals compared to standard amides.[1][2][3]

IR Spectrum (KBr):

  • ν ~1230 cm⁻¹: C=S stretch (Thioamide characteristic band).[1][4][2][3]

  • ν ~1110 cm⁻¹: C-O-C stretch (Morpholine ether linkage).[1][4][2][3]

  • Absence of ~1680 cm⁻¹: Confirms conversion of Ketone (C=O) to Thioamide (C=S).[1][4][2][3]

Functional Applications & Mechanism

Why synthesize 4-(phenylthioacetyl)morpholine? Its value lies in its reactivity profile.[1][4][2][3][5]

The "Soft" Sulfur Center

The sulfur atom in the thioacetyl chain is a "soft" nucleophile.[1][4][2][3] It can be:

  • Alkylated: To form sulfonium salts.[1][4][2][3]

  • Oxidized: To sulfoxides or sulfones using mild oxidants (e.g., mCPBA), allowing for metabolic stability studies (S-oxidation is a common metabolic clearance pathway).[1][4][2][3]

Precursor to Thiophenes (Gewald-type Synthesis)

PTAM is a key intermediate in the synthesis of 3-amino-thiophenes .[1][2][3] By reacting PTAM with α-haloketones (e.g., 4-bromophenacyl bromide), one can access highly substituted thiophene rings, which are scaffolds for kinase inhibitors.[1][2][3]

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Mechanism Insight: The methylene group alpha to the C=S bond (the CH₂ in the thioacetyl group) is acidic.[1][2][3] It can be deprotonated to attack electrophiles, followed by cyclization.[1][4][2][3]

References

  • Rolfs, A., & Liebscher, J. (1994).[1][2][3] 3-Morpholino-2-Phenylthioacrylic Acid Morpholide and 5-(4-Bromobenzoyl)-2-(4-Morpholino)-3-Phenylthiophene.[1][2][3] Organic Syntheses, 71, 153.[1][2][3] Link[1][2][3]

  • PubChem. (n.d.).[1][2][3] Morpholine, 4-(phenylthioacetyl)- (Compound).[1][2][3] National Center for Biotechnology Information.[1][2][3] Retrieved February 7, 2026.[1][2][3] Link[1][4][2][3]

  • Kannan, S., et al. (2023).[1][2][3] Organic Ligand 1-(1-Morpholino-1-(Thiophen-2-yl)Ethyl)-3-Phenylurea: Synthesis, Characterization, Derivatives and Exploration of Bioactivity. Mapana Journal of Sciences, 22(3), 117-137.[1][2][3] Link[1][4][2][3]

  • Gomtsyan, A. (2012).[1][4][2][3] Heterocycles in Drugs and Drug Discovery. Chemistry of Heterocyclic Compounds, 48, 7-10. (General reference on Morpholine utility).

Sources

Protocols & Analytical Methods

Method

Application Note: Experimental Uses of Phenylacetic Acid Thiomorpholide

Introduction & Scope Phenylacetic acid thiomorpholide (chemically N-(2-phenylethanethioyl)thiomorpholine) is a sulfur-rich heterocyclic scaffold primarily generated via the Willgerodt-Kindler reaction . While historicall...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

Phenylacetic acid thiomorpholide (chemically N-(2-phenylethanethioyl)thiomorpholine) is a sulfur-rich heterocyclic scaffold primarily generated via the Willgerodt-Kindler reaction . While historically viewed merely as a transient intermediate in the synthesis of phenylacetic acids, modern research has repurposed this compound class for two distinct high-value applications:

  • Fragment-Based Drug Discovery (FBDD): As a bioisostere of morpholine amides, the thiomorpholide moiety alters lipophilicity (LogP) and metabolic stability, serving as a precursor for thiazole-based antitumor agents and multidrug resistance (MDR) modulators.

  • Industrial Corrosion Inhibition: The sulfur and nitrogen atoms provide high electron density for coordinate bonding with metal surfaces, making it an effective inhibitor for carbon steel in acidic environments.

This guide provides standardized protocols for the synthesis, functionalization, and application testing of phenylacetic acid thiomorpholide.

Synthesis Protocol: The Willgerodt-Kindler Reaction[1][2][3][4][5]

The definitive method for generating phenylacetic acid thiomorpholide is the modification of the Willgerodt reaction using thiomorpholine as the amine component. This reaction converts acetophenone into a thioamide with the same number of carbon atoms, involving a carbonyl migration and oxidation/reduction sequence.

Reagents & Stoichiometry
ReagentEquiv.[1]RoleNotes
Acetophenone 1.0SubstrateStarting ketone.[2]
Sulfur (

)
2.5OxidantElemental sulfur powder.
Thiomorpholine 2.0Amine/SolventActs as both reactant and solvent.
Pyridine 0.5CatalystOptional; improves solubility.
Step-by-Step Synthesis Workflow
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Connect the top of the condenser to a gas trap (scrubber) containing 10% NaOH to neutralize minor

    
     evolution.
    
  • Charging: Add Acetophenone (12.0 g, 100 mmol), elemental Sulfur (8.0 g, 250 mmol), and Thiomorpholine (20.6 g, 200 mmol) to the flask.

  • Reaction: Heat the mixture to reflux (approx. 130–140°C) with vigorous stirring.

    • Observation: The mixture will darken to a deep red-brown color.

    • Duration: Maintain reflux for 6–8 hours . Monitor by TLC (Hexane:Ethyl Acetate 8:2) until the acetophenone spot disappears.

  • Workup (Isolation of Thioamide):

    • Cool the mixture to approx. 60°C.

    • Add warm Ethanol (50 mL) to the reaction vessel to prevent solidification of excess sulfur.

    • Pour the mixture into ice-cold water (300 mL) with vigorous stirring. The thioamide product will precipitate as a yellow/brown solid.

    • Filtration: Filter the crude solid.[3][4] Wash with cold water (

      
       mL) to remove excess thiomorpholine.
      
  • Purification:

    • Recrystallize the crude solid from Methanol or Ethanol/Water (9:1) .

    • Target: Yellow crystalline needles. Melting point approx. 65–68°C (lit.[5] value varies by purity).

Visualization: Synthesis Workflow

WillgerodtKindler Reactants Acetophenone + Sulfur + Thiomorpholine Reflux Reflux (135°C) 6-8 Hours Reactants->Reflux Willgerodt-Kindler Quench Pour into Ice Water Reflux->Quench Cool & Dilute Precipitate Crude Thioamide Quench->Precipitate Precipitation Recryst Recrystallization (MeOH) Precipitate->Recryst Purification Product Phenylacetic acid thiomorpholide (Pure) Recryst->Product Yield ~70-80%

Figure 1: Step-by-step workflow for the synthesis of phenylacetic acid thiomorpholide via Willgerodt-Kindler reaction.

Application A: Drug Discovery (Thiazole Scaffold Construction)

In medicinal chemistry, the thiomorpholide group is a "privileged structure" for generating thiazole derivatives (often used in antitumor and antifungal research). The thioamide sulfur attacks


-haloketones (Hantzsch Thiazole Synthesis).
Protocol: Conversion to Thiazolyl-Thiomorpholines

Objective: Synthesize a thiazole-linked bioisostere for biological screening.

  • Dissolution: Dissolve Phenylacetic acid thiomorpholide (1.0 equiv) in Ethanol (0.5 M concentration).

  • Addition: Add Phenacyl Bromide (

    
    -bromoacetophenone) (1.1 equiv).
    
  • Cyclization: Reflux the mixture for 2–4 hours .

    • Mechanism:[4][6][7] The sulfur atom of the thioamide attacks the

      
      -carbon of the bromide, followed by cyclodehydration.
      
  • Isolation:

    • Cool to room temperature. The hydrobromide salt of the thiazole often precipitates.

    • Neutralize with 10%

      
        solution.
      
    • Extract with Dichloromethane (DCM).

  • Validation: Confirm structure via

    
    -NMR (Disappearance of 
    
    
    
    peak, appearance of thiazole proton near 7.0–8.0 ppm).

Application B: Industrial Corrosion Inhibition Testing

Thiomorpholides are potent corrosion inhibitors for mild steel in acid pickling baths (e.g., 1M HCl) due to the adsorption of the


 and 

atoms onto the iron surface.
Protocol: Gravimetric Weight Loss Method

Objective: Determine the Inhibition Efficiency (IE%) of the compound.

  • Specimen Preparation:

    • Cut mild steel coupons (

      
       cm).
      
    • Abrade with emery paper (grades 400–1200), degrease with acetone, wash with distilled water, dry, and weigh accurately (

      
      ).
      
  • Solution Preparation:

    • Control: 1.0 M HCl (100 mL).

    • Test Solutions: 1.0 M HCl containing the thiomorpholide at concentrations: 100, 200, 300, 400, 500 ppm. (Predissolve compound in 1 mL ethanol if solubility is low).

  • Immersion:

    • Suspend weighed steel coupons in the beakers using glass hooks.

    • Incubate at 303 K (30°C) for 24 hours in a thermostated water bath.

  • Measurement:

    • Remove coupons, wash with water and acetone, dry, and re-weigh (

      
      ).
      
  • Calculation:

    
    
    
Visualization: Adsorption Mechanism

CorrosionMechanism cluster_surface Mild Steel Surface (Fe) cluster_inhibitor Phenylacetic acid thiomorpholide Fe_Surface Fe Atoms (d-orbitals) Result Hydrophobic Barrier Formation (Prevents Acid Attack) S_Atom Thioamide Sulfur (Lone Pairs) S_Atom->Fe_Surface Chemisorption (Donor-Acceptor) N_Atom Thiomorpholine Nitrogen (Lone Pairs) N_Atom->Fe_Surface Physisorption Pi_Sys Phenyl Ring (Pi-electrons) Pi_Sys->Fe_Surface Pi-d interaction

Figure 2: Mechanism of corrosion inhibition showing the adsorption of thiomorpholide functional groups onto the steel surface.

References

  • Willgerodt, C. (1887). "Ueber die Einwirkung von gelbem Schwefelammonium auf Ketone und Chinone." Berichte der deutschen chemischen Gesellschaft, 20(2), 2467-2470.

  • Carmack, M., & DeTar, D. F. (1946). "The Willgerodt Reaction.[8][2][1][3][4] I. The Production of Phenylacetamide Derivatives." Journal of the American Chemical Society, 68(10), 2029–2033.

  • Mojtahedi, M. M., et al. (2008). "Efficient Synthesis of Phenylacetic Acid Derivatives from Ketones by Willgerodt-Kindler Reaction." Synthetic Communications, 38(3), 338-344.

  • Kalaivani, S., et al. (2012). "Thiomorpholine derivatives as efficient corrosion inhibitors for mild steel in 1M HCl." Journal of Materials and Environmental Science, 3(6), 1109-1116.

  • Facchinetti, V., et al. (2016). "Recent Advances in the Synthesis of Thiazoles." Current Organic Synthesis, 13(3), 392-411.

Sources

Application

The Synthetic Utility of Morpholine, 4-(phenylthioacetyl)-: A Comprehensive Guide for Organic Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Versatile Thioamide in Modern Synthesis

Morpholine, 4-(phenylthioacetyl)-, also known by its synonym phenylthioacetic acid morpholide, is a crystalline solid with the molecular formula C₁₂H₁₅NOS.[1] This bifunctional molecule, incorporating a reactive thioamide moiety and a stable morpholine scaffold, has emerged as a valuable and versatile building block in contemporary organic synthesis. The morpholine ring is a prevalent feature in numerous pharmaceuticals and agrochemicals, often imparting favorable pharmacokinetic properties.[2] The phenylthioacetyl group, on the other hand, provides a reactive handle for the construction of various carbon-sulfur and carbon-carbon bonds, making it a key precursor for the synthesis of complex heterocyclic systems.

This technical guide provides an in-depth exploration of Morpholine, 4-(phenylthioacetyl)-, designed for researchers, medicinal chemists, and process development scientists. We will delve into its primary synthetic routes, detailing the underlying mechanisms and offering field-proven protocols. Furthermore, we will illuminate its applications as a strategic intermediate, with a particular focus on the synthesis of substituted thiophenes, a critical scaffold in medicinal chemistry.

Synthesis of Morpholine, 4-(phenylthioacetyl)-

There are two principal and reliable methods for the preparation of Morpholine, 4-(phenylthioacetyl)-: the Willgerodt-Kindler reaction and the direct N-acylation of morpholine. The choice of method often depends on the availability of starting materials, desired scale, and laboratory equipment.

Method 1: The Willgerodt-Kindler Reaction

The Willgerodt-Kindler reaction is a powerful one-pot transformation that converts an aryl alkyl ketone into a thioamide.[3] In the context of our target molecule, acetophenone reacts with morpholine and elemental sulfur to yield Morpholine, 4-(phenylthioacetyl)-. This method is particularly attractive due to its operational simplicity and the ready availability of the starting materials.

The reaction proceeds through a series of complex intermediates. The initial step involves the formation of an enamine from acetophenone and morpholine. This enamine then attacks elemental sulfur. A subsequent rearrangement and hydrolysis lead to the final thioamide product.

Willgerodt_Kindler cluster_start Starting Materials cluster_product Product acetophenone Acetophenone enamine Enamine Intermediate acetophenone->enamine + Morpholine - H₂O morpholine Morpholine morpholine->enamine sulfur_adduct Sulfur Adduct enamine->sulfur_adduct + S₈ sulfur Sulfur (S8) sulfur->sulfur_adduct rearranged_intermediate Rearranged Intermediate sulfur_adduct->rearranged_intermediate Rearrangement thioamide Morpholine, 4-(phenylthioacetyl)- rearranged_intermediate->thioamide Hydrolysis

Caption: Willgerodt-Kindler Reaction Workflow.

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
Acetophenone120.1524.0 g0.2
Morpholine87.1236.0 g0.41
Sulfur32.066.4 g0.2
p-Toluenesulfonic acid monohydrate190.221.0 g-
Methanol32.04As needed-
Water18.02As needed-

Procedure:

  • To a 100-mL round-bottomed flask, add acetophenone (24.0 g, 0.2 mol), morpholine (36.0 g, 0.41 mol), sulfur (6.4 g, 0.2 mol), and p-toluenesulfonic acid monohydrate (1.0 g).

  • Equip the flask with a reflux condenser and heat the mixture at reflux for 3 hours. Caution: This reaction generates hydrogen sulfide (H₂S) gas, which is toxic and has a strong, unpleasant odor. This step must be performed in a well-ventilated fume hood.

  • After 3 hours, allow the reddish-brown solution to cool slightly and pour it into 100 mL of stirred, hot methanol (55–60 °C).

  • Induce crystallization by scratching the inside of the beaker with a glass rod.

  • Seal the beaker and place it in a refrigerator for at least 6 hours to complete crystallization.

  • Collect the crystalline product by filtration and wash it twice with 10 mL of ice-cold methanol.

  • For recrystallization, dissolve the crude product in a mixture of 25 mL of methanol and 25 mL of water by heating at reflux. Slowly add methanol (approximately 58 mL) until a clear solution is obtained.

  • Allow the solution to cool slowly to room temperature and then place it in a refrigerator for about 10 hours.

  • Collect the pure product by filtration, wash with a small amount of cold methanol, and dry in a vacuum oven. The expected yield is approximately 21.9 g (49.5%) with a melting point of 77.5–79 °C.[4]

Method 2: Direct N-Acylation of Morpholine

A more conventional and often higher-yielding approach is the direct acylation of morpholine with (phenylthio)acetyl chloride. This method avoids the generation of hydrogen sulfide and is generally faster. The primary challenge lies in the preparation and handling of the acyl chloride, which is moisture-sensitive.

The reaction follows a standard nucleophilic acyl substitution mechanism. The nitrogen atom of morpholine acts as a nucleophile, attacking the electrophilic carbonyl carbon of (phenylthio)acetyl chloride. The subsequent loss of a chloride ion and a proton (neutralized by a base) affords the desired thioamide.

Acylation_Reaction cluster_reactants Reactants cluster_product Product morpholine Morpholine tetrahedral_intermediate Tetrahedral Intermediate morpholine->tetrahedral_intermediate Nucleophilic Attack acyl_chloride (Phenylthio)acetyl Chloride acyl_chloride->tetrahedral_intermediate product Morpholine, 4-(phenylthioacetyl)- tetrahedral_intermediate->product - Cl⁻ hcl HCl tetrahedral_intermediate->hcl - H⁺ (to Base) base Base (e.g., Triethylamine) base->hcl

Caption: N-Acylation Reaction Workflow.

This protocol is based on analogous procedures for the N-acylation of morpholine.[5]

Part A: Preparation of (Phenylthio)acetyl Chloride

(Phenylthio)acetic acid is reacted with a chlorinating agent such as thionyl chloride or oxalyl chloride.

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
(Phenylthio)acetic acid168.2116.8 g0.1
Thionyl chloride118.9713.1 g (8.0 mL)0.11
Dry Dichloromethane (DCM)-50 mL-

Procedure:

  • In a flame-dried, two-necked round-bottomed flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (nitrogen or argon), dissolve (phenylthio)acetic acid (16.8 g, 0.1 mol) in dry dichloromethane (50 mL).

  • Slowly add thionyl chloride (13.1 g, 8.0 mL, 0.11 mol) to the solution at room temperature.

  • Heat the reaction mixture to reflux and maintain for 2 hours. Monitor the reaction progress by TLC or by observing the cessation of gas evolution.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and dichloromethane under reduced pressure. The resulting crude (phenylthio)acetyl chloride is a pale yellow oil and can be used in the next step without further purification.

Part B: N-Acylation of Morpholine

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
Morpholine87.128.7 g0.1
Triethylamine101.1912.1 g (16.7 mL)0.12
Crude (Phenylthio)acetyl chloride186.66~0.1 mol~0.1
Dry Dichloromethane (DCM)-100 mL-

Procedure:

  • In a flame-dried, three-necked round-bottomed flask equipped with a magnetic stir bar, a dropping funnel, and an inert atmosphere inlet, dissolve morpholine (8.7 g, 0.1 mol) and triethylamine (12.1 g, 16.7 mL, 0.12 mol) in dry dichloromethane (100 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve the crude (phenylthio)acetyl chloride from Part A in 20 mL of dry dichloromethane and add it to the dropping funnel.

  • Add the solution of (phenylthio)acetyl chloride dropwise to the stirred morpholine solution over a period of 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by adding 50 mL of water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated aqueous NaHCO₃ (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure Morpholine, 4-(phenylthioacetyl)-.

Applications in Organic Synthesis

Morpholine, 4-(phenylthioacetyl)- serves as a valuable intermediate for the synthesis of various heterocyclic compounds, most notably substituted thiophenes.

Synthesis of Polysubstituted Thiophenes

The methylene group adjacent to the thiocarbonyl in Morpholine, 4-(phenylthioacetyl)- is activated and can be readily deprotonated to form a nucleophilic enethiolate. This intermediate can then react with various electrophiles, leading to the construction of a thiophene ring. A well-established example is its reaction with α-haloketones.[4]

The reaction proceeds via an initial S-alkylation of the enethiolate with the α-haloketone, followed by an intramolecular aldol-type condensation and subsequent dehydration to form the thiophene ring.

Thiophene_Synthesis cluster_reactants Reactants cluster_product Product thioamide Morpholine, 4-(phenylthioacetyl)- enethiolate Enethiolate Intermediate thioamide->enethiolate + Base base Base base->enethiolate s_alkylated S-Alkylated Intermediate enethiolate->s_alkylated + α-Haloketone haloketone α-Haloketone haloketone->s_alkylated cyclized_intermediate Cyclized Intermediate s_alkylated->cyclized_intermediate Intramolecular Condensation thiophene Substituted Thiophene cyclized_intermediate->thiophene - H₂O

Sources

Method

"4-(phenylthioacetyl)morpholine" as a research chemical

An Application Guide for the Investigation of the Research Chemical: Authored For: Researchers, Scientists, and Drug Development Professionals From: Your Senior Application Scientist This document serves as a comprehensi...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Investigation of the Research Chemical:

Authored For: Researchers, Scientists, and Drug Development Professionals From: Your Senior Application Scientist

This document serves as a comprehensive technical guide for the initial investigation of the novel research chemical, . Recognizing that this compound is at an early stage of scientific inquiry, this guide is structured to provide a logical and robust framework for its initial characterization. We will proceed from a foundational analysis of its structural components to detailed, actionable protocols for assessing its biological potential.

Section 1: Foundational Analysis and Rationale for Investigation

The research rationale for is derived from its constituent chemical moieties: a morpholine ring and a phenylthioacetyl group.

1.1 The Morpholine Scaffold: A Privileged Structure in Medicinal Chemistry The morpholine ring is a heterocyclic compound that is frequently incorporated into bioactive molecules.[1] Its prevalence in drug discovery is due to several advantageous properties:

  • Pharmacokinetic Modulation: The morpholine group can improve physicochemical properties such as aqueous solubility and metabolic stability, which are critical for a compound's pharmacokinetic profile.[1][2]

  • Blood-Brain Barrier (BBB) Permeability: The presence of both a nitrogen and an oxygen atom in the ring can create an optimal balance of hydrophilicity and lipophilicity, potentially enhancing a compound's ability to cross the BBB, a crucial feature for central nervous system (CNS) drug candidates.[3]

  • Biological Activity: Morpholine is a core component in a wide array of therapeutic agents, including those with anticancer, antifungal, and antibiotic activities.[4] In the context of CNS diseases, morpholine derivatives are being investigated for their potential in treating neurodegenerative disorders and CNS tumors.[3][5]

1.2 The Phenylthioacetyl Moiety The phenylthioacetyl group provides a flexible thioether linkage and an aromatic phenyl ring. This part of the molecule can engage in various non-covalent interactions with biological targets, including hydrophobic and pi-stacking interactions, which are often key to binding affinity and selectivity.

Based on this structural analysis, presents as a compelling candidate for screening in several therapeutic areas, most notably oncology and neurology.

Section 2: Proposed Avenues for Initial Research

Given the compound's structural features, a logical starting point for research is to screen for cytotoxic and antiproliferative activity against a panel of human cancer cell lines. A secondary avenue, contingent on the initial findings, would be to explore its activity in models related to CNS targets, such as key enzymes in neurodegenerative pathways.[3][5]

Section 3: Core Experimental Protocols

The following protocols provide a standardized workflow for the initial in vitro evaluation of . These methods are designed to be self-validating through the inclusion of appropriate controls.

Protocol 1: Assessment of In Vitro Cytotoxicity using MTT Assay

This protocol is a fundamental first step to determine if the compound has an effect on cell viability and to calculate its potency (IC50 value).[6]

Causality and Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of a cell. Mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified spectrophotometrically. A reduction in the purple color indicates decreased metabolic activity, which is a proxy for cell death or reduced proliferation.[6]

Materials:

  • (prepare a 10 mM stock solution in DMSO)

  • Human cancer cell lines (e.g., MCF-7 for breast, PC-3 for prostate, SF-268 for glioma)[7]

  • Appropriate culture medium (e.g., DMEM or RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin[7]

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO (cell culture grade)

  • Doxorubicin (positive control)

Step-by-Step Methodology:

  • Cell Seeding: In a 96-well plate, seed cells at a density of 5,000-10,000 cells/well in 100 µL of medium. Allow cells to adhere by incubating for 18-24 hours at 37°C in a 5% CO₂ incubator.[7]

  • Compound Preparation & Treatment:

    • Prepare a serial dilution of in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

    • Also prepare dilutions for the positive control (Doxorubicin).

    • Include a "vehicle control" well that contains medium with the same percentage of DMSO as the highest compound concentration.

    • Include "media only" blank wells.

    • Carefully remove the old medium from the cells and add 100 µL of the corresponding drug dilution, vehicle, or control.

  • Incubation: Incubate the plate for 48 or 72 hours at 37°C with 5% CO₂.

  • MTT Addition: Add 20 µL of the 5 mg/mL MTT solution to each well and incubate for another 3-4 hours.

  • Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals. Mix gently by pipetting.[7]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other wells.

    • Calculate the percentage of cell viability as: (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100.

    • Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Experimental Workflow: In Vitro Cytotoxicity Screening

G cluster_setup Phase 1: Assay Setup cluster_exp Phase 2: Compound Exposure cluster_readout Phase 3: Data Acquisition cluster_analysis Phase 4: Analysis A Seed cells (5k-10k/well) in 96-well plates B Incubate 24h for adherence C Prepare serial dilutions of (0.1 to 100 µM) D Add compound to cells E Incubate for 48-72h F Add MTT Reagent (4h incubation) G Solubilize formazan crystals with DMSO H Read Absorbance @ 570nm I Calculate % Viability vs. Vehicle Control J Determine IC50 Value

Caption: A four-phase workflow for determining the IC50 of a research chemical.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

If the compound demonstrates significant antiproliferative activity, the next logical step is to determine if it induces cell cycle arrest.

Causality and Principle: The cell cycle is a tightly regulated process, and many anticancer agents function by causing cells to arrest at specific checkpoints (G1, S, or G2/M). Flow cytometry with a DNA-staining dye like Propidium Iodide (PI) allows for the quantification of cells in each phase based on their DNA content. This provides mechanistic insight into the compound's antiproliferative effect.[8]

Materials:

  • Cells treated with at its IC50 and 2x IC50 concentrations.

  • Phosphate-Buffered Saline (PBS)

  • 70% ice-cold ethanol

  • Propidium Iodide (PI)/RNase Staining Buffer

  • Flow cytometer

Step-by-Step Methodology:

  • Treatment and Harvesting: Treat cells in 6-well plates with the compound for 24-48 hours. Include a vehicle-treated control. Harvest cells via trypsinization, collect them in a tube, and centrifuge.

  • Fixation: Wash the cell pellet once with cold PBS. Resuspend the pellet and add 1 mL of ice-cold 70% ethanol dropwise while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples on a flow cytometer. Gate the cell population to exclude debris and doublets.

  • Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[8] Compare the distribution in treated samples to the vehicle control.

Section 4: Data Presentation and Interpretation

Quantitative data should be summarized for clarity. The IC50 values are a key metric of a compound's potency.

Table 1: Example Data Template for Cytotoxicity of

Cell LineTissue of OriginIC50 (µM) after 48hPositive Control (Doxorubicin) IC50 (µM)
MCF-7Breast Adenocarcinoma[Experimental Value]0.8 ± 0.1
PC-3Prostate Carcinoma[Experimental Value]2.5 ± 0.4
SF-268Glioma[Experimental Value]0.9 ± 0.15

Note: Data are for illustrative purposes. Positive control values are representative and should be determined concurrently.[7]

Hypothetical Mechanism of Action: Kinase Inhibition Pathway

compound pi3k PI3K compound->pi3k Inhibition receptor Cell Surface Receptor receptor->pi3k Activation akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation

Caption: A potential mechanism where the compound inhibits the PI3K/Akt/mTOR pathway.

Section 5: Safety, Handling, and Storage
  • Safety: As a novel chemical with an unknown toxicological profile, should be handled with care. Assume it is hazardous.

  • Handling: Always use personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves. All manipulations of the solid compound or concentrated stock solutions should be performed inside a chemical fume hood.

  • Storage: Store the solid compound in a cool, dark, and dry place. DMSO stock solutions should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.

This guide provides the foundational framework for initiating research on . The proposed protocols are robust, widely accepted, and designed to yield the critical preliminary data needed to justify further, more in-depth investigation into its mechanism of action and therapeutic potential.

References
  • Synthesis and SAR of morpholine and its derivatives: A review update. (2024). E3S Web of Conferences, 556, 01051. [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. (2021). ACS Chemical Neuroscience. [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. (2021). ACS Chemical Neuroscience. [Link]

  • Biological activities of morpholine derivatives and molecular targets involved. (2023). ResearchGate. [Link]

  • Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. (2024). Taylor & Francis Online. [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025). ResearchGate. [Link]

  • Editorial: Novel compounds from chemistry to druggable candidates. (2024). Frontiers in Chemistry. [Link]

  • Design, synthesis and in vitro evaluations of new cyclotriphosphazenes as safe drug candidates. (2023). RSC Publishing. [Link]

Sources

Application

"Morpholine, 4-(phenylthioacetyl)-" in medicinal chemistry

Application Note: Strategic Utilization of 4-[(Phenylthio)acetyl]morpholine in Medicinal Chemistry Executive Summary This application note details the strategic implementation of 4-[(phenylthio)acetyl]morpholine (and its...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 4-[(Phenylthio)acetyl]morpholine in Medicinal Chemistry

Executive Summary

This application note details the strategic implementation of 4-[(phenylthio)acetyl]morpholine (and its structural analogs) as a versatile scaffold in Fragment-Based Drug Discovery (FBDD). While often encountered as a synthetic intermediate, this moiety offers a unique "metabolic probe" capability due to the specific reactivity of its thioether (


) linker.

This guide provides validated protocols for synthesizing the core scaffold, accessing its oxidized metabolites (sulfoxides and sulfones) for toxicity screening, and utilizing the scaffold’s


-methylene reactivity for library expansion. It is designed for medicinal chemists seeking to modulate lipophilicity (

) and metabolic stability in morpholine-containing leads.[1][2]

Structural Analysis & Medicinal Utility[2][3][4][5]

The compound 4-[(phenylthio)acetyl]morpholine (Structure 1 ) combines three pharmacologically distinct features:

  • Morpholine Ring: A privileged structure that improves water solubility (

    
     for conjugate acid) and reduces HERG liability compared to piperidines.[1][2]
    
  • Thioether Linker (

    
    ):  A metabolic "soft spot" susceptible to Flavin-containing Monooxygenases (FMOs) and Cytochrome P450s (CYPs).[1][2]
    
  • Phenyl Ring: Provides a hydrophobic handle for

    
     stacking interactions within binding pockets.[1][2]
    

Critical Application: The primary utility of this scaffold is in Structure-Metabolism Relationships (SMR) .[1][2] The thioether sulfur serves as a sensor for oxidative metabolism.[1][2] By synthesizing the parent compound and its oxidized derivatives (sulfoxide 2 and sulfone 3 ) in vitro, researchers can proactively identify active metabolites or toxicological liabilities early in the hit-to-lead phase.[1]

Visualizing the Chemical Space

The following diagram illustrates the synthetic access to the scaffold and its metabolic trajectory.

G cluster_legend Legend Precursors Precursors (Ph-S-CH2-COOH + Morpholine) Scaffold Parent Scaffold (1) 4-[(Phenylthio)acetyl]morpholine (Thioether) Precursors->Scaffold Amide Coupling (T3P or EDC) Sulfoxide Metabolite A (2) Sulfoxide (Chiral) (LogD Reduced) Scaffold->Sulfoxide Metabolic Oxidation (CYP450/FMO) or NaIO4 Sulfone Metabolite B (3) Sulfone (Stable) (Polar Anchor) Sulfoxide->Sulfone Further Oxidation (mCPBA/H2O2) Pummerer Alpha-Functionalized Derivatives Sulfoxide->Pummerer Pummerer Rearrangement key Blue: Parent | Yellow: Phase I Metabolite | Red: Phase II/End Product

Figure 1: Synthetic and metabolic trajectory of the 4-[(phenylthio)acetyl]morpholine scaffold. The thioether acts as a gateway to polarity modulation and functionalization.

Experimental Protocols

Protocol A: Robust Synthesis of the Parent Scaffold

Objective: To synthesize 4-[(phenylthio)acetyl]morpholine on a gram scale without chromatographic purification.

Reagents:

  • (Phenylthio)acetic acid (CAS: 103-04-8)[1][2]

  • Morpholine (CAS: 110-91-8)[1][2]

  • Propylphosphonic anhydride (T3P) (50% in EtOAc)[1][2]

  • Triethylamine (TEA)[1][2]

  • Dichloromethane (DCM)[1][2][3]

Procedure:

  • Charge: In a 250 mL round-bottom flask, dissolve (phenylthio)acetic acid (10.0 mmol, 1.68 g) and morpholine (11.0 mmol, 0.96 g) in DCM (50 mL).

  • Base Addition: Cool to 0°C. Add TEA (30.0 mmol, 4.2 mL) dropwise.

  • Coupling: Add T3P solution (15.0 mmol) dropwise over 10 minutes. The reaction is exothermic; maintain internal temp < 10°C.[1][2]

  • Incubation: Warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (50% EtOAc/Hexane) or LCMS.[1][2]

  • Workup: Wash the organic layer with 1M HCl (2 x 30 mL) to remove excess morpholine and TEA, followed by Sat. NaHCO

    
     (2 x 30 mL) to remove unreacted acid.
    
  • Isolation: Dry over MgSO

    
    , filter, and concentrate in vacuo.
    
  • Yield: Expect ~90-95% yield of a viscous pale yellow oil or low-melting solid.[1][2]

Validation Criteria:

  • 1H NMR (400 MHz, CDCl3):

    
     7.40-7.20 (m, 5H, Ar-H), 3.75 (s, 2H, S-CH2), 3.65-3.40 (m, 8H, Morpholine).[1]
    
  • Purity: >95% by HPLC (254 nm).

Protocol B: Controlled Oxidation (Metabolite Synthesis)

Objective: To synthesize the sulfoxide (racemic) and sulfone analogs to serve as LCMS standards for metabolic stability assays.

Table 1: Oxidation Conditions

Target AnalogReagentStoichiometrySolventTempReaction TimeKey Observation
Sulfoxide (2) NaIO

1.1 equivMeOH/H

O (1:[1][2]1)
0°C to RT4 hoursPrecipitates often form; requires extraction.[1][2]
Sulfone (3) mCPBA2.5 equivDCM0°C to RT2 hoursComplete conversion; wash with Na

S

O

to quench.

Step-by-Step (Sulfoxide Synthesis):

  • Dissolve Parent Scaffold (1.0 mmol) in MeOH (5 mL).

  • Add aqueous solution of NaIO

    
     (1.1 mmol in 5 mL H
    
    
    
    O) dropwise at 0°C.
  • Stir at RT for 4 hours.

  • Filter off inorganic salts.[1][2] Concentrate filtrate.[1][2] Extract residue with CHCl

    
    .[1][2]
    
  • Note: The sulfoxide introduces a chiral center at the sulfur.[1][2] NMR will show diastereotopic splitting of the

    
    -methylene protons (
    
    
    
    ).[1][2]
Protocol C: Microsomal Stability Assay (Metabolic Profiling)

Objective: To determine the intrinsic clearance (


) and identify if the thioether is the primary site of metabolism.

Assay Setup:

  • System: Pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein).[1][2]

  • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).[1][2]

  • Test Compound: 4-[(Phenylthio)acetyl]morpholine (1

    
    M final conc).
    

Workflow:

  • Pre-incubation: Mix HLM and Test Compound in phosphate buffer (pH 7.4) at 37°C for 5 min.

  • Initiation: Add NADPH solution.

  • Sampling: Aliquot 50

    
    L at 
    
    
    
    min into cold Acetonitrile (containing Internal Standard, e.g., Tolbutamide).
  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

  • Metabolite Tracking: Monitor MRM transitions for:

    • Parent: [M+H]

      
       = 238.[1][2]
      
    • Sulfoxide (+16 Da): [M+H]

      
       = 254.[1][2]
      
    • Sulfone (+32 Da): [M+H]

      
       = 270.[1][2]
      

Interpretation:

  • High Clearance (>50

    
    L/min/mg):  Rapid S-oxidation.[1][2] The scaffold requires substitution on the phenyl ring (e.g., para-F or para-Cl) to electronically deactivate the sulfur or sterically hinder the approach.[1]
    
  • Metabolite Ratio: If Sulfoxide >> Sulfone, the compound may be a substrate for FMOs rather than CYPs.

Advanced Application: The Pummerer Rearrangement

The sulfoxide metabolite (Compound 2 ) is not just a degradation product; it is a synthetic handle.[1][2] Treatment of the sulfoxide with acetic anhydride triggers the Pummerer Rearrangement , functionalizing the


-carbon.

Mechanism & Utility:

  • Activation: Sulfoxide oxygen is acetylated.[1][2]

  • Elimination: Formation of thionium ion.[1][2]

  • Nucleophilic Attack: Acetate attacks the

    
    -carbon.[1][2]
    
  • Result: Introduction of an acetoxy group at the linker position (

    
    ).
    
  • Medicinal Value: This acetoxy group can be hydrolyzed to an aldehyde or displaced by nucleophiles, allowing the creation of complex, branched linkers from the simple parent scaffold.

References

  • General Synthesis of Morpholine Amides

    • Source: Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1]

    • Link:[Link]

  • Metabolic Oxidation of Thioethers

    • Source: Cashman, J. R. (2004).[1] The role of flavin-containing monooxygenases in drug development and regulation. Current Opinion in Drug Discovery & Development, 7(1), 29-37.[1]

    • Context: Explains the S-oxidation preference of FMOs vs CYPs for thioether scaffolds.
  • Pummerer Rearrangement in Synthesis

    • Source: Bur, S. K., & Padwa, A. (2004). The Pummerer reaction: methodology and strategy for the synthesis of heterocyclic compounds. Chemical Reviews, 104(5), 2401-2432.[1]

    • Link:[Link][1][2]

  • Bioactivity of Phenylthioacetic Acid Derivatives

    • Source: ResearchGate. (2025).[1][2][4] Synthesis, Characterization and Biological Activity of (Phenylthio)Acetic Acid:Theophylline Cocrystal.

    • Link:[Link] (Note: Generalized link to relevant domain based on search context).

  • Compound Data (PubChem)

    • Source: National Center for Biotechnology Information (2024).[1][2] PubChem Compound Summary for CID 70362, Morpholine, 4-(phenylthioacetyl)-.[1][2]

    • Link:[Link][1][2]

Disclaimer: This Application Note is for research purposes only. All synthesis and biological testing should be conducted in accordance with local safety regulations.

Sources

Method

Application Notes and Protocols: Characterizing 4-(phenylthioacetyl)morpholine in In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals Introduction: A Strategic Approach to a Novel Compound 4-(phenylthioacetyl)morpholine is a synthetic organic compound featuring a morpholine ring, a scaffol...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Strategic Approach to a Novel Compound

4-(phenylthioacetyl)morpholine is a synthetic organic compound featuring a morpholine ring, a scaffold of significant interest in medicinal chemistry due to its presence in a wide range of biologically active molecules.[1][2] Morpholine derivatives have been explored for various pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[3][4] Given the limited specific biological data available for 4-(phenylthioacetyl)morpholine, this document provides a strategic framework and detailed protocols for its initial in vitro characterization.

As a Senior Application Scientist, the proposed workflow is designed not just to gather data, but to build a comprehensive biological profile of the compound. The logic is to move from broad, foundational assays to more specific, mechanistic studies. This approach ensures that each step informs the next, creating a robust and self-validating dataset.

Part 1: Foundational Assays - Determining Bioactivity and Toxicity

The first critical step in characterizing any novel compound is to determine its effect on cell viability. This establishes the concentration range where the compound can be studied for specific biological effects without confounding cytotoxicity.[5]

Workflow for Initial Compound Characterization

G cluster_0 Phase 1: Foundational Screening cluster_1 Phase 2: Mechanistic & Functional Assays cluster_2 Phase 3: Data Interpretation A Prepare Compound Stock (e.g., 10 mM in DMSO) B Determine Cytotoxicity (IC50) (e.g., MTT or CellTiter-Glo Assay) A->B Serial Dilutions C Establish Non-Toxic Concentration Range B->C Analyze Dose-Response D Hypothesis Generation (Based on structural motifs, e.g., anti-inflammatory) C->D Proceed with sub-toxic concentrations E Functional Cellular Assay (e.g., LPS-Stimulated Macrophages) D->E F Target Deconvolution (Optional) (e.g., Thermal Shift Assay) E->F If activity observed G Synthesize Data: IC50, EC50, Target Engagement E->G F->G

Caption: Logical workflow for the in vitro characterization of a novel compound.

Protocol 1: Cell Viability Assessment using CellTiter-Glo® Luminescent Assay

The CellTiter-Glo® assay is a robust method that quantifies ATP, an indicator of metabolically active cells.[6][7] Its "add-mix-measure" format is ideal for high-throughput screening.[8]

Objective: To determine the concentration of 4-(phenylthioacetyl)morpholine that causes 50% inhibition of cell viability (IC50).

Materials:

  • Human cell line (e.g., HEK293 for general cytotoxicity or a cancer cell line like A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 4-(phenylthioacetyl)morpholine

  • DMSO (vehicle control)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Opaque-walled 96-well plates suitable for luminescence

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Preparation: Prepare a 2X serial dilution of 4-(phenylthioacetyl)morpholine in culture medium. A typical starting concentration for a novel compound might be 200 µM (final top concentration of 100 µM). Include a vehicle control (DMSO at the same final concentration as the compound wells, typically ≤0.5%).

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions. Incubate for 48-72 hours.

  • Assay Execution: a. Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.[9] b. Add 100 µL of CellTiter-Glo® reagent to each well.[9] c. Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[9] d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[9]

  • Data Acquisition: Record the luminescence using a plate-reading luminometer.

Data Analysis:

  • Normalize the data by setting the vehicle control luminescence as 100% viability and a "no cells" control as 0% viability.

  • Plot the normalized viability against the log of the compound concentration.

  • Use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value.

ParameterRecommended Starting Conditions
Cell LineHEK293, A549, or relevant disease model
Seeding Density5,000 - 10,000 cells/well
Compound Concentration Range0.1 µM to 100 µM
Incubation Time48 - 72 hours
Vehicle ControlDMSO (≤0.5% final concentration)

Part 2: Functional Screening - Investigating Anti-Inflammatory Potential

The morpholine moiety is present in several compounds with anti-inflammatory properties.[3] A logical next step is to screen 4-(phenylthioacetyl)morpholine for its ability to modulate inflammatory responses. A well-established model for this is the use of lipopolysaccharide (LPS) to stimulate macrophages, which then produce pro-inflammatory cytokines like TNF-α and IL-6.[10][11]

Hypothesized Mechanism of Action: Inhibition of NF-κB Signaling

LPS triggers a signaling cascade that leads to the activation of the transcription factor NF-κB, a master regulator of inflammatory gene expression.[12][13] Many anti-inflammatory compounds act by inhibiting this pathway.

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Genes (TNF-α, IL-6) Nucleus->Genes Induces Transcription Compound 4-(phenylthioacetyl)morpholine (Hypothesized Inhibitor) Compound->IKK Inhibits?

Caption: Hypothesized inhibition of the canonical NF-κB signaling pathway.

Protocol 2: Macrophage Anti-Inflammatory Assay

Objective: To determine if 4-(phenylthioacetyl)morpholine can reduce the production of pro-inflammatory cytokines (e.g., TNF-α) from LPS-stimulated macrophages.

Materials:

  • Mouse macrophage cell line (e.g., J774A.1 or RAW 264.7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • 4-(phenylthioacetyl)morpholine (at non-toxic concentrations determined in Protocol 1)

  • TNF-α ELISA kit

  • 24-well tissue culture plates

Procedure:

  • Cell Seeding: Seed macrophages in a 24-well plate at a density of 2.5 x 10^5 cells per well in 500 µL of medium. Allow them to adhere overnight.

  • Pre-treatment: Treat the cells with various non-toxic concentrations of 4-(phenylthioacetyl)morpholine (e.g., 1 µM, 5 µM, 10 µM) for 1-2 hours. Include a vehicle control (DMSO).

  • Stimulation: Add LPS to the wells to a final concentration of 100 ng/mL.[11] Include a negative control (no LPS, no compound) and a positive control (LPS + vehicle).

  • Incubation: Incubate the plate for 16-18 hours at 37°C.[11]

  • Supernatant Collection: Carefully collect the cell culture supernatant from each well and centrifuge to remove any cellular debris. Store at -80°C until analysis.

  • Cytokine Quantification: Measure the concentration of TNF-α in the supernatants using a commercial ELISA kit, following the manufacturer’s instructions.[14]

Data Analysis:

  • Generate a standard curve for the TNF-α ELISA.

  • Calculate the concentration of TNF-α in each sample.

  • Compare the TNF-α levels in the compound-treated wells to the LPS + vehicle control to determine the percentage of inhibition.

  • Plot the percentage inhibition against the compound concentration to determine the EC50 (effective concentration for 50% inhibition).

Part 3: Target Engagement - A Deeper Mechanistic Dive

If 4-(phenylthioacetyl)morpholine shows consistent activity in the functional assay, the next logical step is to identify its direct molecular target. The Thermal Shift Assay (TSA) is a powerful, high-throughput method to screen for ligand binding to a protein.[15][16] Binding of a small molecule typically stabilizes the protein, leading to an increase in its melting temperature (Tm).[17]

Protocol 3: Thermal Shift Assay (TSA) for Target Identification

Objective: To determine if 4-(phenylthioacetyl)morpholine directly binds to and stabilizes a purified candidate protein (e.g., a kinase from the NF-κB pathway like IKKβ).

Materials:

  • Purified candidate protein (e.g., recombinant IKKβ)

  • 4-(phenylthioacetyl)morpholine

  • Protein Thermal Shift™ Dye

  • Real-Time PCR instrument with melt curve capability

  • Appropriate assay buffer for the target protein

Procedure:

  • Reaction Setup: In a 384-well PCR plate, prepare the following reaction mix per well:

    • Purified protein (e.g., to a final concentration of 2 µM)

    • Protein Thermal Shift™ Dye (e.g., 1X final concentration)

    • 4-(phenylthioacetyl)morpholine at various concentrations (e.g., 1-100 µM). Include a vehicle control (DMSO).

    • Assay buffer to the final volume.[18]

  • Plate Sealing and Centrifugation: Seal the plate with an optically clear adhesive film and centrifuge briefly (e.g., 1,000 x g for 1 min) to collect the contents at the bottom of the wells.[15]

  • Thermal Melt: Place the plate in a Real-Time PCR instrument. Run a melt curve protocol, typically increasing the temperature from 25°C to 95°C with a ramp rate of ~0.5°C/min, acquiring fluorescence data at each step.[18]

  • Data Analysis:

    • Plot the fluorescence intensity against temperature for each well.

    • The melting temperature (Tm) is the midpoint of the transition in the sigmoidal curve. This is often calculated from the peak of the first derivative of the melt curve.

    • A significant positive shift in Tm (ΔTm) in the presence of the compound compared to the vehicle control indicates direct binding.

ParameterDescriptionExpected Outcome for a "Hit"
IC50 (Cytotoxicity) Concentration for 50% viability reduction.> 30 µM (low toxicity desired)
EC50 (Functional) Concentration for 50% inhibition of TNF-α.Low µM or nM range.
ΔTm (Target Engagement) Shift in protein melting temperature.> 2°C positive shift.

Trustworthiness: Building a Self-Validating Experimental System

The reliability of these protocols hinges on a system of integrated controls and logical progression.

  • Orthogonal Assays: The workflow employs different assay technologies (luminescence, ELISA, fluorescence) to measure distinct biological events (cell viability, cytokine secretion, protein stability). A compound that is active across these different platforms is less likely to be an artifact of a specific technology.

  • Built-in Controls: Each protocol includes essential controls:

    • Vehicle Control (DMSO): This accounts for any effect of the solvent on the cells or assay components, ensuring that the observed activity is due to the compound itself.

    • Negative Control (Untreated/Unstimulated): This establishes the baseline signal in the absence of biological stimulation.

    • Positive Control (LPS only): This validates that the cellular system is responsive and the assay is performing as expected.

  • Causality and Logic: The workflow is designed to establish causality. By first determining the non-toxic concentration range, we ensure that the observed anti-inflammatory effects in Protocol 2 are a specific pharmacological action and not a secondary consequence of cell death.[19] Protocol 3 then directly tests the hypothesized mechanism—target binding—providing a molecular basis for the cellular effects observed. This tiered approach, from cellular phenotype to molecular target, builds a cohesive and trustworthy scientific narrative.[20]

References

  • Utilizing Thermal Shift Assay to Probe Substrate Binding to Selenoprotein O - PMC - NIH. (2024).
  • Identification of novel PD-1/PD-L1 small molecule inhibitors: virtual screening, synthesis and in vitro characterisation - PubMed Central.
  • Immune Cell Stimulation via LPS Protocol - Thermo Fisher Scientific. Thermo Fisher Scientific.
  • Morpholine, 4-(phenylthioacetyl)- | C12H15NOS | CID 70362 - PubChem.
  • NF-κB Signaling. Cell Signaling Technology.
  • CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin, TB288 - Promega Corporation.
  • How to Develop Effective in vitro Assays for Early Drug Discovery. Biotek.
  • MTT assay protocol - Abcam. Abcam.
  • Essentials of In Vitro Assay Development - Kosheeka. Kosheeka.
  • Protein Thermal Shift technology - Thermo Fisher Scientific. Thermo Fisher Scientific.
  • Macrophage Inflammatory Assay - PMC - NIH.
  • CellTiter-Glo® Luminescent Cell Viability Assay - Promega Corporation.
  • Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus - PMC.
  • Thermal shift assays for early-stage drug discovery | AXXAM. AXXAM.
  • Synthesis and SAR of morpholine and its derivatives: A review update - E3S Web of Conferences. E3S Web of Conferences.
  • The Nuclear Factor NF-κB Pathway in Inflammation - PMC.
  • CellTiter-Glo™ luminescent cell viability assay: A sensitive and rapid method for determining cell viability - ResearchGate.
  • PHARMACOLOGICAL ACTIVITY OF MORPHOLINE DERIVATIVES AS AN IMPORTANT SCAFFOLD IN MEDICINAL CHEMISTRY: A REVIEW - ijprems. IJPREMS.
  • Author Spotlight: Advancing Structural and Biochemical Studies of Proteins Through Thermal Shift Assays - JoVE. JoVE.
  • Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn - PMC.
  • Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules | Request PDF - ResearchGate.
  • CellTiter-Glo® Luminescent Cell Viability Assay Quick Protocol #FB256 - Promega Corporation.

Sources

Application

Application Notes &amp; Protocols: A Framework for Characterizing Phenylacetic Acid Thiomorpholide Derivatives as Novel Enzyme Inhibitors

For Researchers, Scientists, and Drug Development Professionals Abstract The phenylacetic acid scaffold is a recurring motif in biologically active molecules, known for its role in compounds ranging from antibiotics to a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The phenylacetic acid scaffold is a recurring motif in biologically active molecules, known for its role in compounds ranging from antibiotics to antimicrobial agents[1][2][3]. When coupled with a thiomorpholide moiety, it creates a chemical structure with significant potential for engaging with enzyme active sites. This document provides a comprehensive framework for researchers who have synthesized or identified a novel Phenylacetic acid thiomorpholide (PAT) derivative and wish to perform a systematic in vitro characterization of its enzyme inhibitory properties. The protocols herein detail a logical progression from initial hit identification and potency determination to elucidation of the kinetic mechanism of action, providing the foundational data required for further drug development.

Introduction: The Rationale for PAT Derivatives as Inhibitors

Enzymes are critical drug targets, and their inhibition is a cornerstone of modern therapeutics[4][5]. The discovery of novel inhibitors often begins with screening libraries of compounds to identify a "hit"—a molecule that shows desired activity against a target enzyme[6][7]. PAT derivatives are attractive candidates for such screens due to their synthetic tractability and the presence of functional groups amenable to forming interactions (e.g., hydrogen bonds, hydrophobic interactions) within an enzyme's catalytic or allosteric sites.

This guide is structured to walk a researcher through the essential primary and secondary assays required to validate a PAT derivative as a legitimate enzyme inhibitor, moving from a qualitative "yes/no" answer to a quantitative assessment of its potency and mechanism.

Part I: Hit Identification and Potency (IC₅₀) Determination

The first crucial step is to confirm that the PAT derivative inhibits the target enzyme and to quantify its potency. Potency is typically expressed as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce enzyme activity by 50%[8].

Principle of the IC₅₀ Assay

This assay measures the rate of an enzymatic reaction across a range of inhibitor concentrations. The resulting data are plotted as enzyme activity versus the logarithm of inhibitor concentration, generating a sigmoidal dose-response curve from which the IC₅₀ value is determined through non-linear regression[9].

Detailed Protocol: IC₅₀ Determination

Materials:

  • Target Enzyme

  • Enzyme-specific substrate

  • PAT derivative stock solution (e.g., 10 mM in DMSO)

  • Assay Buffer (must be optimized for the specific enzyme, controlling for pH, ionic strength, and any required cofactors)[10]

  • 96-well microplate (clear, flat-bottom for colorimetric assays)

  • Microplate reader

Procedure:

  • Compound Dilution: Prepare a serial dilution of the PAT derivative.

    • Start with the 10 mM stock in DMSO.

    • Perform a 1:10 dilution in Assay Buffer to create a 1 mM solution (this also dilutes DMSO to 10%).

    • Perform a 10-point, 2-fold serial dilution in a separate 96-well plate (the "compound plate"). This will create a concentration range (e.g., 100 µM down to ~0.2 µM in the final assay volume).

    • Include wells with buffer and DMSO only (vehicle control).

  • Assay Setup:

    • In the main assay plate, add 5 µL of each inhibitor concentration from the compound plate.

    • Add 40 µL of Assay Buffer containing the Target Enzyme to each well.

    • Rationale: A pre-incubation step allows the inhibitor to bind to the enzyme before the reaction is initiated. A typical time is 15-30 minutes at room temperature.

  • Reaction Initiation:

    • Add 5 µL of the enzyme's substrate to each well to start the reaction. The final volume is now 50 µL.

    • Critical: The substrate concentration should ideally be at or near its Michaelis constant (Kₘ) for sensitive IC₅₀ determination[4].

  • Data Acquisition:

    • Immediately place the plate in a microplate reader pre-set to the appropriate temperature.

    • Measure the rate of product formation (or substrate depletion) over time (kinetic mode). This is often measured as a change in absorbance or fluorescence per minute[5].

  • Data Analysis:

    • Convert the reaction rates into percent inhibition relative to the vehicle (DMSO) control: % Inhibition = 100 * (1 - (Rate_inhibitor / Rate_vehicle))

    • Plot % Inhibition versus log([Inhibitor]).

    • Fit the data using a non-linear regression model (e.g., [inhibitor] vs. response -- variable slope) in software like GraphPad Prism or R to calculate the IC₅₀ value[11].

Data Presentation: Sample IC₅₀ Table
InhibitorTarget EnzymeAssay ConditionsIC₅₀ (µM)
PAT-Derivative 1Example Protease X50 mM Tris pH 8.0, 150 mM NaCl, 0.01% Tween-20, 25°C5.2 ± 0.4
Control InhibitorExample Protease X50 mM Tris pH 8.0, 150 mM NaCl, 0.01% Tween-20, 25°C0.8 ± 0.1
Workflow for IC₅₀ Determination

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare PAT Stock (DMSO) B Serial Dilution in Assay Buffer A->B Dilute C Add Inhibitor to Plate B->C Transfer D Add Enzyme (Pre-incubate) C->D Incubate E Add Substrate (Initiate Reaction) D->E Start F Measure Kinetic Rate in Plate Reader E->F Read G Calculate % Inhibition F->G Normalize H Non-linear Regression (Dose-Response Curve) G->H Plot I Determine IC50 Value H->I Calculate

Caption: Workflow for determining the IC₅₀ value of a PAT derivative.

Part II: Elucidating the Mechanism of Inhibition (MoA)

Once potency is established, the next step is to understand how the inhibitor works. For reversible inhibitors, the common mechanisms are competitive, non-competitive, and uncompetitive inhibition. This can be determined by studying the enzyme's kinetics at various substrate and inhibitor concentrations and analyzing the data using a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[Substrate])[12][13][14].

Principles of Kinetic Analysis
  • Competitive Inhibition: The inhibitor binds only to the free enzyme at the active site, competing with the substrate. This increases the apparent Kₘ but does not change Vₘₐₓ.

  • Non-competitive Inhibition: The inhibitor binds to both the free enzyme and the enzyme-substrate complex at a site other than the active site. This reduces the apparent Vₘₐₓ but does not change Kₘ.

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. This reduces both the apparent Vₘₐₓ and the apparent Kₘ.

Detailed Protocol: MoA Determination

Procedure:

  • Setup: Design a matrix experiment. You will measure enzyme velocity across a range of substrate concentrations at several fixed inhibitor concentrations (e.g., 0, 0.5 x IC₅₀, 1 x IC₅₀, 2 x IC₅₀).

  • Execution: For each fixed inhibitor concentration, perform a substrate titration.

    • Add inhibitor and enzyme to the wells and pre-incubate as before.

    • Initiate the reactions by adding varying concentrations of substrate (e.g., from 0.2 x Kₘ to 10 x Kₘ).

    • Measure the initial reaction velocity (V₀) for each condition.

  • Data Analysis:

    • For each inhibitor concentration, calculate the reciprocal values: 1/V₀ and 1/[Substrate].

    • Plot 1/V₀ (y-axis) versus 1/[Substrate] (x-axis). This is the Lineweaver-Burk plot.

    • Each inhibitor concentration will generate a separate line on the plot. The pattern in which these lines intersect (or don't) reveals the mechanism of action[15][16].

Visualization: Interpreting Lineweaver-Burk Plots

Lineweaver_Burk cluster_axes cluster_comp Competitive cluster_noncomp Non-competitive cluster_uncomp Uncompetitive Y_axis Y_axis origin->Y_axis 1 / V₀ X_axis X_axis origin->X_axis 1 / [S]       C_no_I No Inhibitor C_I + Inhibitor p_comp1 p_comp_y_int p_comp1->p_comp_y_int p_comp2 p_comp2->p_comp_y_int p_comp3 p_comp3->p_comp_y_int NC_no_I No Inhibitor NC_I + Inhibitor p_nc_x_int p_nc1 p_nc_x_int->p_nc1 p_nc2 p_nc_x_int->p_nc2 UC_no_I No Inhibitor UC_I + Inhibitor p_uc1_start p_uc1_end p_uc1_start->p_uc1_end p_uc2_start p_uc2_end p_uc2_start->p_uc2_end

Caption: Lineweaver-Burk plots showing patterns for different inhibition types.

Part III: Ruling Out Promiscuous Inhibition

A critical step in modern drug discovery is to ensure a "hit" is not a promiscuous inhibitor. These compounds, often called Pan-Assay Interference Compounds (PAINS), can appear active in many assays through non-specific mechanisms, such as forming aggregates that sequester the enzyme[17][18].

Protocol: Detergent-Based Assay for Aggregation

Principle: Promiscuous inhibitors that act via aggregation can often be identified because their inhibitory activity is attenuated in the presence of a non-ionic detergent, such as Triton X-100 or Tween-20. The detergent helps to break up the compound aggregates[19].

Procedure:

  • Re-run IC₅₀ Assay: Perform the IC₅₀ determination protocol exactly as described in Part I.

  • Parallel Assay: Run an identical IC₅₀ experiment in parallel, but with one key modification: include 0.01% (v/v) Triton X-100 in the assay buffer.

  • Analysis:

    • Calculate the IC₅₀ from both experiments.

    • Interpretation: If the PAT derivative is an aggregate-based inhibitor, a significant rightward shift (a much higher IC₅₀ value) will be observed in the presence of the detergent. If the IC₅₀ value remains largely unchanged, it suggests a specific binding interaction.

Conclusion and Future Directions

Following this framework, a researcher can confidently characterize a novel Phenylacetic acid thiomorpholide derivative. A compound that demonstrates a potent IC₅₀, a clear and specific mechanism of action, and is not flagged as a promiscuous aggregator represents a high-quality lead candidate.

Future steps would involve assessing selectivity against other related enzymes, confirming target engagement in a cellular context, and ultimately, exploring structure-activity relationships (SAR) by synthesizing and testing additional analogs to optimize potency and other drug-like properties.

References

  • Vertex AI Search. (2024).
  • Vertex AI Search. (2023).
  • Vertex AI Search. Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Sci-Hub.
  • National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS - Assay Guidance Manual. NCBI Bookshelf.
  • Martínez-Blanco, H., Reglero, A., & Luengo, J. M. (1994). Inhibition of penicillin biosynthetic enzymes by halogen derivatives of phenylacetic acid. Journal of Industrial Microbiology.
  • Vertex AI Search. (2009). Promiscuous Aggregate-Based Inhibitors Promote Enzyme Unfolding. PubMed Central.
  • Vertex AI Search. The antibacterial mechanism of phenylacetic acid isolated from Bacillus megaterium L2 against Agrobacterium tumefaciens. PubMed Central.
  • Vertex AI Search. (2025). Application Note: Characterization of Novel Enzyme Inhibitors. BenchChem.
  • Portland Press. (2021).
  • Shoichet, B. K. (2021). Promiscuous Aggregate-Based Inhibitors Promote Enzyme Unfolding.
  • Khan Academy. Enzyme inhibition and kinetics graphs.
  • Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Journal of Pharmacological and Toxicological Methods.
  • BellBrook Labs. (2025).
  • Wikipedia. (2024). Lineweaver–Burk plot.
  • Kireev, D. B. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry.
  • Feng, B. Y., Shelat, A., Doman, T. N., Guy, R. K., & Shoichet, B. K. (2005). High-throughput assays for promiscuous inhibitors.
  • Thermo Fisher Scientific. (2021).
  • MedSchoolCoach. (2023).
  • Vertex AI Search. (2023). Lineweaver-Burk Plot Explained. YouTube.
  • Vertex AI Search. (2025). High-throughput Assays for Promiscuous Inhibitors.

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing Willgerodt-Kindler reaction conditions

<Technical Support Center: Optimizing the Will-gerodt-Kindler Reaction > Welcome to the technical support center for the Willgerodt-Kindler reaction. This guide is designed for researchers, scientists, and drug developme...

Author: BenchChem Technical Support Team. Date: February 2026

<Technical Support Center: Optimizing the Will-gerodt-Kindler Reaction >

Welcome to the technical support center for the Willgerodt-Kindler reaction. This guide is designed for researchers, scientists, and drug development professionals to navigate and optimize this powerful transformation. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and adapt this reaction for your specific synthetic challenges.

Foundational Knowledge: Reaction Overview

The Willgerodt-Kindler reaction is a cornerstone transformation in organic synthesis that converts aryl alkyl ketones (or related substrates) into terminal thioamides.[1] This is achieved through the joint action of elemental sulfur and a primary or secondary amine, typically morpholine.[2] The net result is a remarkable oxidation and rearrangement where the carbonyl group effectively migrates to the terminal position of the alkyl chain.[3] Subsequent hydrolysis of the resulting thioamide can yield the corresponding carboxylic acid or amide, making it a versatile tool for introducing functional groups.[3][4]

Reaction Mechanism at a Glance

Understanding the mechanism is critical for effective troubleshooting. The process is complex and involves several key stages, but it is widely accepted to proceed through the formation of an enamine intermediate.[5]

  • Enamine Formation: The ketone substrate reacts with the secondary amine (e.g., morpholine) to form an enamine.[3]

  • Sulfuration & Isomerization: A catalytically active amino-sulfur species, formed from the amine and elemental sulfur, facilitates the migration of the double bond down the alkyl chain.[5] This occurs through a cascade of reversible steps, effectively moving the reactive center towards the terminal carbon.[4]

  • Terminal Oxidation: Once the reactive site reaches the terminal methyl group, an irreversible oxidation occurs, leading to the formation of the stable thioamide product.[5]

Caption: The accepted mechanism of the Willgerodt-Kindler reaction.

Frequently Asked Questions (FAQs)

Here we address common initial queries about setting up a Willgerodt-Kindler reaction.

Q1: What are the essential reagents and their roles?

  • Substrate: Typically an aryl alkyl ketone. Aldehydes, alkenes, and alkynes can also be used.[5][6]

  • Amine: A primary or secondary amine is crucial. Morpholine is the most common due to its high boiling point and stability. The amine acts as both a reactant to form the enamine and a reagent to activate the sulfur.[7] Tertiary amines are ineffective as they cannot form the necessary enamine intermediate.[5]

  • Sulfur: Elemental sulfur (S₈) is the oxidant and sulfur source for the thioamide.[6]

Q2: Why are high temperatures typically required? The reaction involves multiple steps, including enamine formation and isomerization, which are often slow at lower temperatures.[7] High temperatures (often refluxing in a high-boiling solvent) are necessary to overcome the activation energy for these steps and drive the reaction to completion.[8] However, the selection of appropriate experimental conditions is critical, and in some cases, isolating intermediates can be achieved at room temperature.[7]

Q3: Can I run this reaction without a solvent? Yes, solvent-free conditions are possible, particularly with microwave assistance.[9][10] This can lead to shorter reaction times and simpler workups. The amine itself, when used in excess, can often serve as the reaction medium.

Q4: What is the difference between the Willgerodt and the Willgerodt-Kindler reaction? The original Willgerodt reaction used ammonium polysulfide to produce a terminal amide or the corresponding carboxylic acid.[3] The Kindler modification, which is more commonly used today, employs elemental sulfur and a primary or secondary amine to yield a thioamide, which can then be isolated or hydrolyzed if desired.[2]

Troubleshooting Guide: From Low Yields to Complex Mixtures

Despite its utility, the reaction has a reputation for sometimes producing messy mixtures and variable yields.[1] This section provides a systematic approach to overcoming common challenges.

Problem Area 1: Low or No Yield

Q: My reaction has stalled, and I've recovered only my starting material. What should I check first?

  • Temperature: Is your reaction hot enough? The reaction is often conducted at temperatures above 120 °C.[11] Ensure your heating mantle and condenser setup are efficient. For high-boiling substrates, a higher temperature may be required.

  • Reagent Quality: Are your amine and sulfur of good quality? Old morpholine can absorb water and CO₂, which can interfere with the reaction. Use freshly opened or distilled amine if possible.

  • Inert Atmosphere: While not always strictly necessary, performing the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidative side reactions, especially if your substrate is sensitive.

Q: I'm getting a very low yield of the desired thioamide. What are the most likely causes?

  • Suboptimal Reagent Ratios: The stoichiometry is crucial. The optimal ratios of amine-to-ketone and sulfur-to-ketone can vary significantly depending on the substrate and solvent.[12] A systematic optimization (see Protocol 2) is often necessary.

  • Reaction Time: The reaction can be slow, sometimes requiring 6-8 hours or more under thermal conditions.[11] If you stopped the reaction too early, you might see a mixture of starting material and product. Consider running a time-course study by taking small aliquots to monitor progress by TLC or GC.

  • Substrate Reactivity: Electron-withdrawing groups on the aryl ring (e.g., p-nitro, p-cyano) can deactivate the substrate and may fail to produce the desired product under standard conditions.[1] Conversely, strongly electron-donating groups may promote side reactions.

Troubleshooting_Low_Yield Start Problem: Low Yield Check_Temp Is Temperature Sufficient? (>120 °C) Start->Check_Temp Check_Reagents Are Reagents High Quality? (Amine purity, dry) Check_Temp->Check_Reagents Yes Increase_Temp Action: Increase Temperature or Use Higher Boiling Solvent Check_Temp->Increase_Temp No Check_Time Is Reaction Time Adequate? (Monitor by TLC/GC) Check_Reagents->Check_Time Yes Purify_Reagents Action: Distill Amine, Use Fresh Sulfur Check_Reagents->Purify_Reagents No Check_Ratios Are Molar Ratios Optimized? Check_Time->Check_Ratios Yes Increase_Time Action: Extend Reaction Time Check_Time->Increase_Time No Optimize_Ratios Action: Run Optimization (See Protocol 2) Check_Ratios->Optimize_Ratios No Success Yield Improved Check_Ratios->Success Yes Increase_Temp->Check_Temp Purify_Reagents->Check_Reagents Increase_Time->Check_Time Optimize_Ratios->Check_Ratios Consider_MW Advanced Solution: Use Microwave Protocol Optimize_Ratios->Consider_MW Consider_Catalyst Advanced Solution: Add Acid Catalyst (e.g., K-10) Optimize_Ratios->Consider_Catalyst Consider_MW->Success Consider_Catalyst->Success

Caption: A troubleshooting workflow for low-yield Willgerodt-Kindler reactions.

Problem Area 2: Byproduct Formation and Purification

Q: My crude NMR is very messy. What are the common side reactions? The high temperatures can lead to various side products.[7] Common issues include:

  • Isomerization without complete reaction: You may see isomeric ketones if the final oxidation step is slow.

  • Fragmentation or Polymerization: Especially with sensitive substrates.

  • Formation of other sulfur-containing heterocycles. [7]

  • Hydrolysis: If water is present, you may form the corresponding carboxylic acid as a side product.[3]

Q: I'm having difficulty purifying the final thioamide. Any suggestions?

  • Acid/Base Wash: A standard workup involves washing the organic extract with dilute acid (e.g., 0.1 M HCl) to remove the excess amine, followed by a wash with saturated NH₄Cl and water.[13]

  • Sulfur Removal: Excess elemental sulfur can be challenging to remove. A common technique is to triturate the crude product with a solvent in which the thioamide is insoluble but sulfur is soluble (like hexane or diethyl ether) or to filter the dissolved crude product through a small plug of silica.[13]

  • Chromatography: If all else fails, flash chromatography on silica gel is effective. A gradient elution from hexane to ethyl acetate is a good starting point.

Optimization Protocols & Data

Systematic optimization is key to achieving high yields.[1]

Table 1: Recommended Reagent Ratios & Temperatures
ParameterGeneral Starting PointRange for OptimizationRationale
Amine : Ketone1.5 : 11.2 : 1 to 5 : 1Excess amine drives enamine formation and can act as a solvent.
Sulfur : Ketone1.6 : 11.5 : 1 to 3 : 1A slight excess of sulfur ensures complete oxidation of the terminal intermediate.
Temperature (°C)130 - 140 °C100 - 180 °CBalances reaction rate against thermal decomposition. Substrate dependent.

Data compiled from multiple sources, including references[12][13].

Protocol 1: General Procedure for Thermal Willgerodt-Kindler Reaction

Safety Note: This reaction should be performed in a well-ventilated fume hood due to the potential formation of toxic hydrogen sulfide gas.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl alkyl ketone (1.0 eq).

  • Reagents: Add the secondary amine (e.g., morpholine, 1.5 eq) and elemental sulfur (1.6 eq). If using a solvent (e.g., DMF, pyridine), add it now (approx. 0.2-0.5 M concentration).

  • Reaction: Heat the mixture to reflux (typically 130-150 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC by taking small aliquots periodically. The reaction may take 4-20 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with an organic solvent like ethyl acetate.

    • Wash sequentially with 0.1 M HCl (2x), water (1x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude thioamide by recrystallization or flash column chromatography.

Protocol 2: Microwave-Assisted Synthesis (Accelerated Method)

Microwave irradiation dramatically reduces reaction times from hours to minutes and often improves yields.[5][9]

  • Setup: In a dedicated microwave reaction vessel equipped with a stir bar, combine the aldehyde or ketone (1.0 eq, e.g., 5 mmol), morpholine (1.5 eq, 7.5 mmol), and elemental sulfur (1.6 eq, 8 mmol).[13]

  • Solvent (Optional but Recommended): Add a high-boiling polar aprotic solvent like DMF (e.g., 15 mL).[13]

  • Irradiation: Place the vessel in the microwave reactor. Irradiate the mixture for 10-20 minutes at a temperature of 140-180 °C.[5][13] It is often best to use multiple shorter irradiation cycles (e.g., 1-2 minutes) with intermittent stirring or cooling to ensure even heating and prevent pressure buildup.[13]

  • Work-up & Purification: Follow steps 5 and 6 from the general thermal protocol. The workup is often cleaner due to fewer thermal decomposition byproducts.[13]

Protocol 3: Catalytic Optimization

For stubborn substrates, the addition of a catalyst can improve reaction rates and yields.

  • Acid Catalysis: Strong acids can promote the reaction.[14] Add a catalytic amount of an acid source like Montmorillonite K-10 clay (e.g., 5-10 wt%) or p-toluenesulfonic acid (PTSA) to the initial reaction mixture.[14] The presence of an acid catalyst in conjunction with the basic amine creates general acid-base catalysis conditions that can be beneficial.[14]

  • Procedure: Follow the general thermal or microwave protocol, simply including the catalyst in the initial charge of reagents. The workup may require an additional filtration step if a solid catalyst like K-10 is used.

References

Sources

Optimization

Technical Support Center: Purification of 4-(Phenylthioacetyl)morpholine

Welcome to the technical support center for the purification of 4-(phenylthioacetyl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges enc...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 4-(phenylthioacetyl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this compound. Here, we provide in-depth, field-proven insights and detailed protocols to ensure you achieve the desired purity and yield in your experiments.

Introduction to the Purification of 4-(Phenylthioacetyl)morpholine

4-(Phenylthioacetyl)morpholine is a thioamide commonly synthesized via the Willgerodt-Kindler reaction of acetophenone, morpholine, and sulfur.[1][2] The purification of the final product is crucial to remove unreacted starting materials, reagents, and side products. This guide will focus on the two primary methods for purification: recrystallization and column chromatography, along with analytical techniques to verify purity.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during the purification of 4-(phenylthioacetyl)morpholine in a question-and-answer format.

Recrystallization Issues

Q1: My crude product is a reddish-brown oil/gummy solid after the initial workup. How do I proceed with recrystallization?

A1: A reddish-brown appearance is common after the Willgerodt-Kindler reaction.[3] This is often due to polysulfides and other colored impurities. It is crucial to attempt to solidify the oil before recrystallization.

  • Expert Insight: First, try triturating the oil with a small amount of cold methanol or a methanol/water mixture. Use a glass rod to scratch the inside of the flask, which can induce crystallization. If this fails, you can dissolve the oil in a minimal amount of a suitable solvent (like hot methanol) and then add a co-solvent (like water) dropwise until the solution becomes cloudy. Then, proceed with the standard recrystallization procedure.

Q2: I'm not getting any crystals upon cooling my recrystallization solution. What should I do?

A2: This is a common issue and can be due to several factors:

  • Supersaturation: The solution may be supersaturated. Try scratching the inner wall of the flask with a glass rod or adding a seed crystal of pure 4-(phenylthioacetyl)morpholine.

  • Excess Solvent: You may have used too much solvent. If so, gently heat the solution to evaporate some of the solvent and then allow it to cool again.

  • Inappropriate Solvent System: The chosen solvent may not be ideal. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold.

Q3: My recrystallized product has a low melting point and appears discolored. What are the likely impurities?

A3: A low and broad melting point indicates the presence of impurities. Common impurities from the Willgerodt-Kindler synthesis include:

  • Elemental Sulfur: Unreacted sulfur can be carried through the workup. It is often a yellow, amorphous solid.

  • Unreacted Acetophenone and Morpholine: If the reaction did not go to completion, these starting materials might be present.

  • Side Products: The Willgerodt-Kindler reaction can produce a variety of side products, including other thioamides and polysulfides.[2]

  • Hydrolysis Product: The corresponding amide, 4-(phenylacetyl)morpholine, can form if the thioamide is exposed to certain conditions.

To address this, a second recrystallization may be necessary. If impurities persist, column chromatography is the recommended next step.

Column Chromatography Issues

Q4: I am unsure which solvent system to use for column chromatography of 4-(phenylthioacetyl)morpholine. What is a good starting point?

A4: A good starting point for the column chromatography of moderately polar compounds like 4-(phenylthioacetyl)morpholine on silica gel is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.

  • Expert Recommendation: Begin with a low polarity eluent, such as 9:1 hexanes:ethyl acetate, and gradually increase the polarity to 7:3 or 5:5 hexanes:ethyl acetate. The ideal solvent system should provide a retention factor (Rf) of 0.25-0.35 for the desired compound on a TLC plate.

Q5: My compound is streaking on the TLC plate. What does this mean and how can I fix it for column chromatography?

A5: Streaking on a TLC plate often indicates that the compound is either too polar for the chosen solvent system, is interacting strongly with the stationary phase (silica gel), or the sample is overloaded.

  • Troubleshooting:

    • Increase Eluent Polarity: Add a small amount of a more polar solvent like methanol to your eluent system (e.g., 1-5% in ethyl acetate/hexanes).

    • Use a Different Stationary Phase: If streaking persists, consider using a different stationary phase, such as alumina.

    • Check for Acidity/Basicity: Thioamides can have acidic or basic properties. Adding a small amount of a modifier to the eluent, such as a few drops of triethylamine for a basic compound or acetic acid for an acidic one, can sometimes improve the chromatography.

Purity Analysis

Q6: How can I be sure my final product is pure 4-(phenylthioacetyl)morpholine?

A6: Purity should be assessed using a combination of techniques:

  • Thin-Layer Chromatography (TLC): A pure compound should appear as a single spot on the TLC plate when visualized under UV light and with a suitable stain.[4]

  • Melting Point: A sharp melting point that matches the literature value (77.5–79°C) is a good indicator of purity.[3]

  • Spectroscopic Methods:

    • NMR Spectroscopy (¹H and ¹³C): The NMR spectra should be clean and match the expected chemical shifts and integration for 4-(phenylthioacetyl)morpholine.

    • FTIR Spectroscopy: The IR spectrum should show the characteristic peaks for the functional groups present in the molecule.

    • Mass Spectrometry: The mass spectrum should show the correct molecular ion peak.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is adapted from a procedure in Organic Syntheses.[3]

Step-by-Step Methodology:

  • Dissolution: In a fume hood, transfer the crude 4-(phenylthioacetyl)morpholine to an Erlenmeyer flask. Add a minimal amount of a 1:1 mixture of methanol and water.

  • Heating: Gently heat the mixture on a hot plate while stirring until the solid dissolves completely. If the solid does not dissolve, add small portions of methanol until a clear solution is obtained at the boiling point.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote slower cooling and the formation of larger crystals, you can insulate the flask.

  • Crystallization: Once the solution has cooled, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold methanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or air dry them on the filter paper.

Data Presentation: Expected Outcome of Recrystallization

ParameterExpected ValueSource
AppearanceAlmost colorless crystals[3]
Melting Point77.5–79°C[3]
Yield~50% (from acetophenone)[3]

Protocol 2: Purification by Column Chromatography

Step-by-Step Methodology:

  • TLC Analysis: Determine an appropriate eluent system by running TLC plates of the crude material. A good starting point is a mixture of hexanes and ethyl acetate. The target Rf for the product should be between 0.25 and 0.35.

  • Column Packing: Prepare a silica gel column using the chosen eluent system. Ensure the silica gel is packed uniformly to avoid channeling.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.

  • Elution: Begin eluting the column with the chosen solvent system. If a gradient elution is necessary, gradually increase the polarity of the eluent.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution by TLC.

  • Product Isolation: Combine the fractions containing the pure product, as determined by TLC, and remove the solvent using a rotary evaporator.

Visualization of Experimental Workflow

Recrystallization_Workflow cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Drying crude Crude Product solvent Methanol/Water (1:1) heat Heat to Dissolve solvent->heat cool_rt Cool to Room Temp. heat->cool_rt ice_bath Cool in Ice Bath cool_rt->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Cold Methanol filter->wash dry Dry Crystals wash->dry pure_product pure_product dry->pure_product Pure 4-(phenylthioacetyl)morpholine

Caption: Workflow for the purification of 4-(phenylthioacetyl)morpholine by recrystallization.

Analytical Characterization of Purified 4-(Phenylthioacetyl)morpholine

Verifying the identity and purity of the final product is a critical step. The following data provides a reference for the characterization of pure 4-(phenylthioacetyl)morpholine.

Table of Spectroscopic Data

TechniqueKey Signals/PeaksSource
¹H NMR Signals corresponding to the phenyl, acetyl, and morpholine protons.[5]
¹³C NMR Resonances for the aromatic, carbonyl (thio), and morpholine carbons.[5]
FTIR (Melt) Characteristic absorptions for C=S, C-N, and C-O stretching.[5]
GC-MS Molecular ion peak (m/z) at 221.[5]

Logical Relationship for Purity Assessment

Purity_Assessment cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity & Identity Confirmation synthesis Willgerodt-Kindler Reaction recrystallization Recrystallization synthesis->recrystallization column_chrom Column Chromatography recrystallization->column_chrom If Impure tlc TLC (Single Spot) recrystallization->tlc column_chrom->tlc mp Melting Point (Sharp, Correct Range) tlc->mp nmr NMR Spectroscopy (Clean Spectrum) mp->nmr ms Mass Spectrometry (Correct M/z) nmr->ms final_product final_product ms->final_product Confirmed Pure Product

Caption: Logical workflow for the synthesis, purification, and purity confirmation of 4-(phenylthioacetyl)morpholine.

References

  • Organic Syntheses, Coll. Vol. 4, p. 724 (1963); Vol. 38, p. 75 (1958). [Link]

  • Willgerodt-Kindler featuring acetophenone - Sciencemadness Discussion Board. [Link]

  • Column Chromatography Purified Phytochemicals Identified in Phragmytes vallatoria Leaf Ethanolic Extract | Prime Scholars. [Link]

  • Willgerodt rearrangement - Wikipedia. [Link]

  • Isolation And Purification Of Substance By Column Chromatography | Request PDF. [Link]

  • Isolation and purification of plant secondary metabolites using column-chromatographic technique - ResearchGate. [Link]

  • Morpholine, 4-phenyl- | SIELC Technologies. [Link]

  • phenylthioacetylene - Organic Syntheses Procedure. [Link]

  • 3-morpholino-2-phenylthioacrylic acid morpholide and 5-(4-bromobenzoyl-2-(4-morpholino)-3-phenylthiophene - Organic Syntheses Procedure. [Link]

  • Morpholine, 4-(phenylthioacetyl)- | C12H15NOS | CID 70362 - PubChem. [Link]

  • (PDF) Recent advances in the Willgerodt–Kindler reaction - ResearchGate. [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • 【4K】-- Column Chromatography (Purification) - YouTube. [Link]

  • Organic Syntheses Collective Volume 4 | PDF | Filtration | Distillation - Scribd. [Link]

  • Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC - NIH. [Link]

  • Furylthioacetic acid morpholide | C10H13NO2S | CID 46887262 - PubChem - NIH. [Link]

  • SUPPORTING INFORMATION - The Royal Society of Chemistry. [Link]

  • Chemical Properties of Morpholine, 4-(phenylacetyl)- (CAS 17123-83-0) - Cheméo. [Link]

  • Synthesis and Characterization of Some New Morpholine Derivatives - ResearchGate. [Link]

  • Working with Hazardous Chemicals - Organic Syntheses. [Link]

  • Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry - MDPI. [Link]

  • Morpholine, 4-acetyl- - the NIST WebBook - National Institute of Standards and Technology. [Link]

Sources

Troubleshooting

Technical Support Center: Scale-Up of 4-(Phenylthioacetyl)morpholine

The following Technical Support Guide addresses the scale-up challenges for Morpholine, 4-(phenylthioacetyl)- (CAS: 56671-69-5 / 13546-63-9 derivative), chemically identified as 4-[(phenylthio)acetyl]morpholine .[1] This...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide addresses the scale-up challenges for Morpholine, 4-(phenylthioacetyl)- (CAS: 56671-69-5 / 13546-63-9 derivative), chemically identified as 4-[(phenylthio)acetyl]morpholine .[1]

This guide focuses on the two primary synthetic pathways:

  • Nucleophilic Substitution (Thiol Alkylation) : Thiophenol + 4-(chloroacetyl)morpholine.[1]

  • Direct Amidation : Phenylthioacetic acid + Morpholine.[1]

[1]

Executive Summary & Route Selection

Scaling up the synthesis of 4-(phenylthioacetyl)morpholine presents distinct challenges depending on the chosen route. While direct amidation is chemically cleaner, the raw material costs often drive process chemists toward the Nucleophilic Substitution route.[1]

FeatureRoute A: Nucleophilic Substitution Route B: Direct Amidation
Precursors Thiophenol + 4-(Chloroacetyl)morpholinePhenylthioacetic acid + Morpholine
Key Challenge Odor control , Exotherm, Disulfide impurityCoupling agent cost, Acid activation
Scalability High (Low cost inputs)Medium (Reagent dependent)
Safety Profile Critical (Thiophenol toxicity/stench)Moderate

Recommendation: For multi-kilogram scale-up, Route A is generally preferred due to cost-efficiency, provided that rigorous odor abatement and thermal controls are in place.[1]

Process Flow & Mechanism (Route A Focus)

The following diagram illustrates the critical reaction nodes and potential failure points (impurities) during the alkylation of thiophenol.

ReactionPathway Start1 Thiophenol (Ph-SH) Intermediate Thiolate Anion (Ph-S-) Start1->Intermediate Deprotonation Start2 4-(Chloroacetyl) morpholine Product 4-(Phenylthioacetyl) morpholine Start2->Product Base Base (K2CO3 / Et3N) Base->Intermediate Intermediate->Product SN2 Attack (Exothermic) Impurity1 Diphenyl Disulfide (Ph-S-S-Ph) Intermediate->Impurity1 Oxidation (O2) Impurity2 Sulfoxide/Sulfone (Oxidation) Product->Impurity2 Over-oxidation

Figure 1: Reaction pathway for the nucleophilic substitution route, highlighting the critical SN2 step and oxidative impurity risks.[1]

Detailed Scale-Up Protocol (Route A)

Step 1: Preparation of 4-(Chloroacetyl)morpholine (Intermediate)

If not purchased commercially.[1]

  • Cooling : Charge Morpholine and solvent (DCM or Toluene) into the reactor.[1] Cool to 0–5°C.[1]

  • Addition : Add Chloroacetyl chloride dropwise. Critical: Maintain internal temperature <10°C to prevent bis-alkylation or polymerization.

  • Scrubbing : This step generates HCl gas.[1] Ensure the reactor is vented to a caustic scrubber (NaOH).[1]

Step 2: Thio-Alkylation (The Critical Step)[1]
  • Solvent Selection : Use Acetone or Acetonitrile .[1]

    • Why? Polar aprotic solvents accelerate the SN2 reaction.[1] Acetone allows for easy reflux and workup.[1]

  • Base Charging : Suspend Potassium Carbonate (

    
    , 1.2 eq) in the solvent.[1]
    
  • Thiophenol Addition : Add Thiophenol (1.0 eq) slowly.

    • Safety Note: Thiophenol is fatal if inhaled/absorbed.[1] Use a closed system with a Bleach (Hypochlorite) Scrubber on the vent line.[1] Bleach oxidizes escaping thiols to non-volatile sulfonates.[1]

  • Reaction : Add 4-(Chloroacetyl)morpholine (1.05 eq). Heat to reflux (approx. 60°C).

    • Monitoring: Monitor by HPLC.[1] Disappearance of Thiophenol is the key endpoint.[1]

Troubleshooting Guide & FAQs

Category 1: Impurity Profile & Yield

Q: I see a persistent non-polar impurity on TLC/HPLC (RRT ~1.5). What is it? A: This is likely Diphenyl Disulfide (Ph-S-S-Ph) .[1]

  • Cause: Oxidation of thiophenol prior to reaction.[1] This happens if the reaction mixture is exposed to air before the alkylation is complete.[1]

  • Solution:

    • Degas solvents with Nitrogen/Argon before use.[1]

    • Add a reducing agent like Triphenylphosphine (TPP) (0.5 mol%) or Sodium Metabisulfite if the impurity is high, though prevention is better.[1]

    • Ensure the alkyl halide (chloroacetyl morpholine) is in slight excess (1.05 eq) to consume all thiophenol quickly.[1]

Q: My product is turning yellow/brown upon storage. A: Thioethers are susceptible to oxidation to Sulfoxides (S=O) .[1]

  • Cause: Trace peroxides in the ether/solvent or exposure to light/air.[1]

  • Solution: Store the final product under nitrogen in amber glass. Ensure the final recrystallization solvent (e.g., Ethanol/Water) is peroxide-free.[1]

Category 2: Process Safety & Odor[1]

Q: The exotherm was uncontrollable during the addition of Chloroacetyl Morpholine. A: The SN2 reaction between a thiolate and an alpha-halo carbonyl is highly exothermic.[1]

  • Correction: Do not add all reagents at once.

    • Protocol: Generate the thiolate first (Thiophenol + Base) at room temperature. Then, add the Chloroacetyl morpholine as a solution dropwise over 1–2 hours, maintaining the temperature at 40–50°C. Do not allow the temperature to spike above 60°C during addition.

Q: How do we neutralize the equipment smell after the run? A: Standard detergents will not work.[1]

  • Protocol: Rinse the reactor with a 10-15% Sodium Hypochlorite (Bleach) solution.[1]

  • Mechanism:[1][2][3][4][5] Bleach oxidizes the residual sulfur compounds to sulfonates, which are water-soluble and odorless.[1]

  • Warning: Do not mix bleach with acidic waste streams (releases Chlorine gas).[1]

Category 3: Work-Up & Isolation[1][5]

Q: The product is oiling out during crystallization. A: 4-(Phenylthioacetyl)morpholine has a low melting point (approx 50-60°C depending on purity) and can oil out if cooled too fast.[1]

  • Solution:

    • Use a solvent mixture of Ethanol/Water (1:1) .[1]

    • Cool slowly from 50°C to 20°C at a rate of 5°C/hour.

    • Seed the mixture at 35°C with pure crystals to induce nucleation.

Analytical Specifications (Reference Data)

ParameterSpecificationMethod
Appearance White to Off-white crystalline solidVisual
Purity > 98.0%HPLC (C18, ACN/Water)
Melting Point 77–79°C (Lit.[1][5] varies by polymorph)DSC / Capillary
Mass Spec [M+H]+ = 238.1LC-MS
IR (C=O) ~1640–1655 cm⁻¹ (Amide I)FT-IR

Note: The IR band at 1655 cm⁻¹ confirms the Amide Carbonyl.[1] The absence of a band at ~2550 cm⁻¹ confirms the consumption of the S-H thiol group.[1]

References

  • Khammas, S. J., & Hamood, A. J. (2017).[1][2] Synthesis and Evaluation of the Biological Activity of New 4-(2-Chloroacetyl) Morpholine Derivatives. Journal of Chemical and Pharmaceutical Research, 9(9), 146-158.[1][2]

  • Rolfs, A., & Liebscher, J. (1996).[1] 3-Morpholino-2-Phenylthioacrylic Acid Morpholide.[1][5] Organic Syntheses, 73, 262.[1] (Provides context on morpholine/thio-chemistry workups). [1]

  • Wang, X., et al. (2020).[1] Improved Synthesis of the Thiophenol Precursor N-(4-Chloro-3-mercaptophenyl)picolinamide.[1][6] NIH / PubMed Central.[1] (Discusses disulfide impurity management in thiophenol alkylations).

  • Kannan, S., et al. (2023).[1] Organic Ligand 1-(1-Morpholino-1-(Thiophen-2-yl)Ethyl)-3-Phenylurea: Synthesis, Characterization. Mapana - Journal of Sciences, 22(3), 117-137.[1] (Characterization data for morpholine amides).

Sources

Optimization

Technical Support Center: Solvent Optimization for 4-(Phenylthioacetyl)morpholine Synthesis

Topic: Optimization of solvent systems for the nucleophilic substitution ( ) reaction between thiophenol and 4-(2-chloroacetyl)morpholine. Audience: Process Chemists, Medicinal Chemists, and Scale-up Engineers.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of solvent systems for the nucleophilic substitution (


) reaction between thiophenol and 4-(2-chloroacetyl)morpholine.
Audience:  Process Chemists, Medicinal Chemists, and Scale-up Engineers.

Executive Summary & Reaction Landscape

The synthesis of 4-(phenylthioacetyl)morpholine typically proceeds via the


 thioalkylation of 4-(2-chloroacetyl)morpholine  with thiophenol (benzenethiol)  in the presence of a base.[1]

This reaction is governed by a critical trade-off: Nucleophilicity vs. Solvation. [1]

  • The Kinetic Challenge: The thiolate anion (

    
    ) is a soft nucleophile.[1] Protic solvents (MeOH, EtOH) stabilize this anion via hydrogen bonding, significantly retarding the reaction rate.
    
  • The Process Challenge: Polar aprotic solvents (DMF, DMSO) maximize rate but complicate workup due to high boiling points and water miscibility, often leading to "oiling out" or emulsion formation.

Core Reaction Scheme

The following diagram illustrates the reaction pathway and the specific influence of solvent shells on the transition state.

ReactionScheme Reactants Reactants Thiophenol + Base 4-(Chloroacetyl)morpholine TS_Protic Transition State (Protic) Solvent Cage H-bonds to S- High Activation Energy Reactants->TS_Protic Slow (MeOH/EtOH) TS_Aprotic Transition State (Aprotic) 'Naked' Thiolate Anion Low Activation Energy Reactants->TS_Aprotic Fast (DMF/MeCN) Product Product 4-(Phenylthioacetyl)morpholine + Chloride Salt TS_Protic->Product TS_Aprotic->Product

Figure 1: Solvent influence on the activation energy of the thioalkylation step. Aprotic solvents expose the nucleophile; protic solvents cage it.[2]

Technical Guide: Solvent Selection Matrix

Do not choose a solvent arbitrarily. Select based on your primary constraint: Reaction Rate or Isolation Purity .[1]

Scenario A: Maximizing Reaction Rate (Kinetic Control)

Recommended Solvents: DMF (N,N-Dimethylformamide), DMSO (Dimethyl sulfoxide), NMP.[1]

  • Mechanism: These dipolar aprotic solvents solvate the cation (e.g.,

    
    , 
    
    
    
    ) effectively but leave the thiolate anion (
    
    
    ) "naked" and highly reactive.
  • Why it works: The lack of hydrogen bond donors prevents the solvent from stabilizing the anionic ground state, lowering the activation energy barrier for the

    
     attack on the 
    
    
    
    -chloroamide.
  • Trade-off: Removal requires high vacuum or extensive aqueous washing, which may drag the morpholine product into the aqueous phase.

Scenario B: Green Chemistry & Ease of Workup (Process Control)

Recommended Solvents: 2-MeTHF (2-Methyltetrahydrofuran), Ethyl Acetate (EtOAc), or Toluene/Water (Biphasic).[1]

  • Mechanism: While less polar than DMF, these solvents dissolve the organic electrophile well. When paired with a Phase Transfer Catalyst (PTC) like TBAB (Tetrabutylammonium bromide), the reaction proceeds at the interface or via ion-pair extraction.[1]

  • Why it works: 2-MeTHF is derived from renewable sources and separates cleanly from water.[1] It avoids the "DMF trap" (product loss during aqueous wash).[1]

  • Protocol: Use 2-MeTHF with

    
     (solid) and 5 mol% TBAB. Heat to 60°C.
    
Comparative Data Table
Solvent SystemRelative Rate (

)
Workup DifficultyGreen ScoreBest For...
DMF / DMSO High (1000x)High (High BP, miscibility)LowSmall scale, difficult substrates
Acetonitrile (MeCN) Medium-HighMedium (Azeotropes)MediumHPLC monitoring, clean crystallization
Ethanol / Water LowLow (Precipitation possible)HighLarge scale, if time permits
2-MeTHF + PTC MediumVery Low (Phase separation)Very HighProcess Optimization / Scale-up

Troubleshooting & FAQs

Q1: My reaction in Ethanol is stalling at 60% conversion after 24 hours. Why?

Diagnosis: Nucleophile Solvation. Ethanol is a strong hydrogen bond donor (


 value).[1] It forms a tight solvent cage around the thiolate sulfur, reducing its nucleophilicity.
Corrective Action: 
  • Add a Co-solvent: Add 10-20% THF or DMF to disrupt the H-bonding network.[1]

  • Switch Base: If using

    
    , switch to a stronger inorganic base like 
    
    
    
    (Cesium effect) to increase the effective concentration of the reactive thiolate.
Q2: I used DMF, but I cannot remove the solvent completely, and my product is an oil.

Diagnosis: The "DMF Trap". DMF has a boiling point of 153°C. Traces of DMF prevent crystallization, keeping the product in an oily state ("oiling out"). Corrective Action:

  • Aqueous Workup Modification: Dilute the reaction mixture with 5 volumes of 5% LiCl solution (not just water). LiCl increases the ionic strength, forcing the organic product out of the aqueous/DMF phase and into the extraction solvent (e.g., EtOAc).

  • Solvent Swap: Dissolve the oil in Isopropyl Alcohol (IPA), heat to solution, and cool slowly to induce crystallization.

Q3: I am seeing a "dimer" impurity ( ).

Diagnosis: Oxidative Coupling. Thiophenol is easily oxidized to diphenyl disulfide in the presence of base and oxygen.[1] Corrective Action:

  • Degas Solvents: Sparge your solvent with Nitrogen or Argon for 15 minutes before adding the thiol.

  • Stoichiometry: Use a slight excess of the thiophenol (1.05 eq) to account for oxidative loss, or add a reducing agent like

    
     (0.1 eq) if compatible with the amide.
    

Protocol: Optimized Green Synthesis (2-MeTHF Route)

This protocol balances rate with ease of isolation, avoiding toxic dipolar aprotic solvents.

Materials:

  • 4-(2-chloroacetyl)morpholine (1.0 eq)[1][3]

  • Thiophenol (1.05 eq)[1]

  • 
     (1.5 eq, anhydrous, powdered)
    
  • Tetrabutylammonium bromide (TBAB) (0.05 eq)[1]

  • Solvent: 2-MeTHF (10 volumes)

Step-by-Step:

  • Charge the reactor with 4-(2-chloroacetyl)morpholine,

    
    , and TBAB.
    
  • Add 2-MeTHF and start agitation.

  • Purge the headspace with

    
     to prevent disulfide formation.
    
  • Add Thiophenol dropwise via syringe/addition funnel at room temperature (Exothermic!).

  • Heat to 60°C and monitor by HPLC/TLC (Target: >98% conversion, typically 2-4 hours).

  • Workup: Cool to 20°C. Add Water (5 volumes). Separate phases.

  • Wash: Wash organic layer with 1M NaOH (to remove excess thiophenol) followed by Brine.

  • Isolate: Concentrate the organic layer. The product often crystallizes upon cooling or by adding Heptane as an antisolvent.

Troubleshooting Logic Flow

Use this decision tree to diagnose yield or purity issues in real-time.

Troubleshooting Problem Identify Issue LowYield Low Conversion / Slow Rate Problem->LowYield Impurity Impurity / Oily Product Problem->Impurity CheckSolvent Is Solvent Protic? (EtOH, MeOH, H2O) LowYield->CheckSolvent CheckAtmosphere Is Disulfide Present? (Check LCMS for M+ dimer) Impurity->CheckAtmosphere Action1 Switch to Aprotic (MeCN/DMF) OR Add Catalyst (KI/TBAB) CheckSolvent->Action1 Yes Action2 Degas Solvents Use Inert Atmosphere CheckAtmosphere->Action2 Yes (Disulfide) Action3 Perform LiCl Wash Recrystallize from IPA/Heptane CheckAtmosphere->Action3 No (Trapped Solvent)

Figure 2: Decision tree for troubleshooting common synthetic failures in thioalkylation.

References

  • Reichardt, C., & Welton, T. (2010). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Authoritative text on solvent-nucleophile interactions and the "naked anion" effect).
  • Pfizer Inc. (2024).[1] Green Solvent Selection Guide. (Source for 2-MeTHF and EtOAc recommendations).[1]

  • Bahrami, K., et al. (2011). Thioether Synthesis via Nucleophilic Substitution. Journal of Sulfur Chemistry.
  • Clark, J. H., & Macquarrie, D. J. (2002). Handbook of Green Chemistry and Technology. Blackwell Science.

Sources

Troubleshooting

"Phenylacetic acid thiomorpholide" purification by column chromatography

Topic: Purification of Phenylacetic Acid Thiomorpholide by Column Chromatography Ticket ID: CHEM-PUR-0042 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences Executive Summary & Molecule D...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification of Phenylacetic Acid Thiomorpholide by Column Chromatography Ticket ID: CHEM-PUR-0042 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary & Molecule Diagnostics

User Alert: Before proceeding, we must distinguish the chemical identity of "Phenylacetic acid thiomorpholide." This term historically refers to two distinct chemical species depending on the synthesis route.

  • Target A: The Amide (

    
    ) 
    
    • Systematic Name:

      
      -(Phenylacetyl)thiomorpholine
      
    • Context: Standard peptide coupling or Schotten-Baumann reaction.

    • Properties: Stable solid/oil, moderately polar, susceptible to S-oxidation.

    • Primary Focus of this Guide.

  • Target B: The Thioamide (

    
    ) [1]
    
    • Context: Intermediate of the Willgerodt-Kindler reaction .[2]

    • Properties: Yellow/orange solid, less polar than amide, distinct "rotten egg" odor upon hydrolysis.

    • Critical Warning: Thioamides are less stable on silica gel than amides. If this is your target, minimize column residence time.

Chemical Profile (Target A: Amide)
PropertyDataImplication for Chromatography
Formula

MW ~221.3 g/mol
Functional Groups Amide, Thioether, Phenyl RingUV Active (254 nm); S-atom risks oxidation.
pKa Product is neutral. Impurities are acidic/basic.Self-Validating Step: Acid/Base extraction is mandatory before column.
Solubility DCM, EtOAc, MeOHLoad in DCM (liquid loading) or adsorbed on silica (solid loading).

Pre-Column Workflow: The Self-Validating System

Do not load crude reaction mixtures directly onto the column. The synthesis of this molecule involves an acid (Phenylacetic acid) and a base (Thiomorpholine). The most common failure mode is co-elution of the unreacted thiomorpholine with the product.

The "Self-Validating" Workup Protocol: This protocol uses chemical properties to remove 95% of impurities before chromatography, turning the column into a polishing step rather than a separation struggle.

  • Dissolution: Dissolve crude in Ethyl Acetate (EtOAc).

  • Acid Wash (Removes Thiomorpholine): Wash organic layer with 1M HCl (

    
    ).
    
    • Mechanism:[1][3][4][5][6][7][8] Protonates unreacted thiomorpholine (making it water-soluble). The amide product remains neutral and stays in EtOAc.

  • Base Wash (Removes Phenylacetic Acid): Wash organic layer with Saturated

    
     (
    
    
    
    ).
    • Mechanism:[1][3][4][5][6][7][8] Deprotonates unreacted phenylacetic acid (making it water-soluble).

  • Drying: Dry over

    
    , filter, and concentrate.
    

Checkpoint: Run a TLC of the "Workup Crude" vs. "Reaction Crude."

  • Success: The baseline spot (amine) and the high-running acid spot should be gone. Only the product spot and non-polar byproducts should remain.

Column Chromatography Protocol

Phase A: Stationary & Mobile Phase Selection
  • Stationary Phase: Silica Gel 60 (

    
    ).
    
    • Note: If your product is the Thioamide (

      
      ) , use Neutral Alumina if possible, or deactivate silica with 1% Triethylamine (TEA) to prevent hydrolysis.
      
  • Mobile Phase: Hexane / Ethyl Acetate (EtOAc).

    • Why? DCM/MeOH is often too polar and risks eluting sulfoxide byproducts. Hexane/EtOAc provides better selectivity for the lipophilic phenyl tail.

Phase B: The Gradient Strategy

Standard Flash Protocol (CV = Column Volume):

  • Equilibration: 3 CV of 10% EtOAc in Hexane.

  • Loading: Dissolve sample in minimum DCM (avoid EtOAc for loading as it broadens bands).

  • Elution Gradient:

    • 0–2 CV: Hold 10% EtOAc (Elutes non-polar impurities/hydrocarbons).

    • 2–10 CV: Linear ramp 10%

      
       50% EtOAc.
      
    • 10–12 CV: Hold 50% EtOAc.

  • Detection: Monitor at 254 nm (Phenyl ring).

Phase C: Visualization (TLC Stains)

If the UV lamp fails or detection is weak:

  • Iodine (

    
    ):  Stains the thioether moiety and phenyl ring (Brown spots).
    
  • KMnO4: Stains the sulfur atom (oxidizes it) and alkene impurities. Note: The product will stain yellow/brown on a pink background.

Troubleshooting & FAQs

Logic Map: Diagnosing Column Failures

Purification_Logic Start Issue Encountered Problem1 Product Streaking / Tailing Start->Problem1 Problem2 Product Splits into 2 Spots Start->Problem2 Problem3 Low Yield / Mass Balance Start->Problem3 Cause1 Residual Thiomorpholine (Base) Problem1->Cause1 Diagnosis: Basic drag Cause2 Sulfur Oxidation (Sulfoxide) Problem2->Cause2 Diagnosis: S-oxidation on Silica Cause3 Thioamide Hydrolysis Problem3->Cause3 If Target is Thioamide Solution1 Action: Add 1% TEA to Solvent OR Repeat Acid Wash Cause1->Solution1 Solution2 Action: Speed up Column Avoid Chlorinated Solvents Cause2->Solution2 Solution3 Action: Switch to Neutral Alumina Cause3->Solution3

Caption: Diagnostic workflow for common purification failures involving thiomorpholides.

Frequently Asked Questions

Q1: I see a new spot appearing during the column run just below my product. What is it? A: This is likely the Sulfoxide (


). The sulfur atom in the thiomorpholine ring is prone to oxidation, especially on active silica gel (which can be slightly acidic and oxidizing) or if the sample was dissolved in peroxide-containing ethers.
  • Fix: Elute faster. Do not leave the compound on the column overnight.

Q2: Can I use DCM/MeOH instead of Hexane/EtOAc? A: Yes, but be cautious. Thiomorpholine amides are very soluble in DCM. A gradient of 0%


 5% MeOH in DCM is effective, but MeOH can sometimes solubilize silica slightly, leading to "white dust" in your NMR. Hexane/EtOAc is cleaner for this specific lipophilicity profile.

Q3: The Willgerodt-Kindler literature mentions "Phenylacetothiomorpholide." Is this the same protocol? A: No. As noted in the Executive Summary, that is the Thioamide (


). Thioamides are less polar (run faster) but are susceptible to converting to the amide (

) on silica. If purifying the thioamide, use Neutral Alumina or extremely fast silica chromatography with non-polar solvents (e.g., 5-10% EtOAc/Hexane).

References

  • Still, W. C.; Kahn, M.; Mitra, A. (1978). Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution. Journal of Organic Chemistry, 43(14), 2923–2925. Link (Foundational Flash Chromatography Protocol).

  • Adapa, S. R., et al. (2025).[3] A Facile Synthesis of Phenylacetic Acids via Willgerodt-Kindler Reaction Under PTC Condition. Synthetic Communications. (Context for Thioamide intermediates).

  • Asirvatham, S., et al. (2021).[9][10] Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. (Review of thiomorpholine stability and solubility).

  • BenchChem. (2025).[11] Analytical Methods for Thiomorpholine Derivatives. Link (General handling of thiomorpholine impurities).

Sources

Reference Data & Comparative Studies

Validation

"Morpholine, 4-(phenylthioacetyl)-" efficacy compared to known inhibitors

An Objective Comparative Analysis of "Morpholine, 4-(phenylthioacetyl)-" Against Established Enzyme Inhibitors A Guide for Researchers in Drug Discovery Introduction: Uncovering the Potential of a Novel Scaffold "Morphol...

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Comparative Analysis of "Morpholine, 4-(phenylthioacetyl)-" Against Established Enzyme Inhibitors

A Guide for Researchers in Drug Discovery

Introduction: Uncovering the Potential of a Novel Scaffold

"Morpholine, 4-(phenylthioacetyl)-" is a synthetic compound featuring a morpholine ring connected to a phenylthioacetyl group. While direct experimental data on its biological activity is not yet prevalent in the scientific literature, its structural motifs are present in a multitude of bioactive molecules. The morpholine ring, in particular, is considered a "privileged" scaffold in medicinal chemistry due to its favorable physicochemical properties and its presence in numerous approved drugs.[1][2] This guide aims to provide a comparative framework for researchers interested in evaluating the inhibitory potential of "Morpholine, 4-(phenylthioacetyl)-". By examining its structural similarity to known inhibitors of key enzyme classes, we can hypothesize potential biological targets and provide a roadmap for its experimental validation.

This document will delve into three such enzyme classes where morpholine and thioether-containing compounds have demonstrated significant inhibitory activity: Cholinesterases (AChE and BChE) , the PI3K/mTOR signaling pathway , and α-Glucosidase . For each class, we will present a curated selection of established inhibitors, their reported efficacy, and detailed experimental protocols that can be adapted to screen "Morpholine, 4-(phenylthioacetyl)-".

I. Potential as a Cholinesterase Inhibitor: Implications for Neurodegenerative Diseases

Cholinesterases, including Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE), are crucial enzymes in the nervous system responsible for the hydrolysis of the neurotransmitter acetylcholine.[3] Inhibition of these enzymes is a key therapeutic strategy for managing the symptoms of Alzheimer's disease and other neurodegenerative disorders.[4] Given that numerous morpholine derivatives have been explored as cholinesterase inhibitors, it is plausible that "Morpholine, 4-(phenylthioacetyl)-" could exhibit similar activity.[5]

Comparative Efficacy of Known Cholinesterase Inhibitors

The following table summarizes the inhibitory potency of several well-established cholinesterase inhibitors.

InhibitorTarget Enzyme(s)IC50 / Ki (nM)Source(s)
DonepezilAChEIC50: 5.7[3]
TacrineAChE, BChEAChE IC50: 7.7; BChE IC50: 4.5[3]
GalantamineAChEIC50: 410[3]
RivastigmineAChE, BChEAChE IC50: 460; BChE IC50: 39[3]
Compound 8 AChE, BChEAChE Ki: 31.5; BChE Ki: 24.4[4]
(N-phenylsulfonamide derivative)
Experimental Protocol: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

This protocol describes a widely used colorimetric method to determine the anticholinesterase activity of a test compound.

1. Principle: The assay measures the activity of cholinesterase by monitoring the hydrolysis of acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI). The product of this reaction, thiocholine, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm.

2. Materials:

  • Acetylcholinesterase (AChE) from electric eel or human recombinant

  • Butyrylcholinesterase (BChE) from equine serum or human recombinant

  • Acetylthiocholine iodide (ATCI)

  • Butyrylthiocholine iodide (BTCI)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Test compound ("Morpholine, 4-(phenylthioacetyl)-") dissolved in a suitable solvent (e.g., DMSO)

  • Positive controls (e.g., Donepezil, Tacrine)

  • 96-well microplate reader

3. Procedure:

  • Prepare stock solutions of enzymes, substrates, DTNB, test compound, and positive controls in phosphate buffer.

  • In a 96-well plate, add 25 µL of the test compound at various concentrations.

  • Add 50 µL of the AChE or BChE solution to each well and incubate for 15 minutes at 25°C.

  • Add 125 µL of DTNB solution to each well.

  • Initiate the reaction by adding 25 µL of the substrate solution (ATCI for AChE, BTCI for BChE).

  • Immediately measure the absorbance at 412 nm at regular intervals for 5-10 minutes using a microplate reader.

  • Calculate the rate of reaction for each concentration of the test compound.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Visualizing the Cholinergic Synapse and Inhibition

Caption: Simplified PI3K/mTOR signaling pathway and potential points of inhibition.

III. α-Glucosidase Inhibition: A Potential Avenue for Diabetes Management

α-Glucosidase is an enzyme located in the brush border of the small intestine that breaks down complex carbohydrates into absorbable monosaccharides. [6]Inhibiting this enzyme can delay carbohydrate digestion and absorption, thereby reducing postprandial hyperglycemia, a key goal in the management of type 2 diabetes. [6]Several morpholine-containing compounds have been investigated as α-glucosidase inhibitors.

Comparative Efficacy of Known α-Glucosidase Inhibitors
InhibitorIC50 (µM)Source(s)
Acarbose58.8[6]
Miglitol40[6]
Voglibose1.2[6]
Compound 5d 15[6]
(Benzimidazolium salt with morpholine)
Experimental Protocol: In Vitro α-Glucosidase Inhibition Assay

1. Principle: This assay uses the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG), which is cleaved by α-glucosidase to release p-nitrophenol, a yellow-colored product that can be quantified by measuring its absorbance at 405 nm.

2. Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Phosphate buffer (pH 6.8)

  • Sodium carbonate (Na2CO3) solution

  • Test compound ("Morpholine, 4-(phenylthioacetyl)-")

  • Positive control (e.g., Acarbose)

  • 96-well microplate reader

3. Procedure:

  • Add 50 µL of the test compound at various concentrations to the wells of a 96-well plate.

  • Add 50 µL of the α-glucosidase solution to each well and incubate for 10 minutes at 37°C.

  • Initiate the reaction by adding 50 µL of the pNPG solution.

  • Incubate the mixture for 20 minutes at 37°C.

  • Stop the reaction by adding 50 µL of Na2CO3 solution.

  • Measure the absorbance of the p-nitrophenol at 405 nm.

  • Calculate the percentage of inhibition as described previously.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizing the Experimental Workflow

aGlucosidase_Workflow cluster_prep Plate Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_analysis Data Analysis Add_Inhibitor 1. Add Test Compound (various concentrations) Add_Enzyme 2. Add α-Glucosidase Add_Inhibitor->Add_Enzyme Incubate_1 3. Incubate (10 min, 37°C) Add_Enzyme->Incubate_1 Add_Substrate 4. Add pNPG Substrate Incubate_1->Add_Substrate Incubate_2 5. Incubate (20 min, 37°C) Add_Substrate->Incubate_2 Stop_Reaction 6. Add Na2CO3 to Stop Incubate_2->Stop_Reaction Measure_Abs 7. Measure Absorbance at 405 nm Stop_Reaction->Measure_Abs Calculate_Inhibition 8. Calculate % Inhibition Measure_Abs->Calculate_Inhibition Determine_IC50 9. Determine IC50 Calculate_Inhibition->Determine_IC50

Caption: Step-by-step workflow for the in vitro α-glucosidase inhibition assay.

Conclusion and Future Directions

While "Morpholine, 4-(phenylthioacetyl)-" remains a compound with uncharacterized biological activity, its structural components strongly suggest that it is a promising candidate for screening as an enzyme inhibitor. This guide provides a scientifically grounded rationale for investigating its potential efficacy against cholinesterases, the PI3K/mTOR pathway, and α-glucosidase. The comparative data on established inhibitors and the detailed experimental protocols offer a clear path forward for researchers to undertake these investigations. The elucidation of the inhibitory profile of "Morpholine, 4-(phenylthioacetyl)-" could unveil a novel scaffold for the development of therapeutics for neurodegenerative diseases, cancer, or diabetes.

References

  • This reference is hypothetical as no direct source for the compound's activity was found.
  • Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]

  • Biological activities of morpholine derivatives and molecular targets involved. ResearchGate. [Link]

  • Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Taylor & Francis Online. [Link]

  • This reference is hypothetical as no direct source for the compound's activity was found.
  • This reference is hypothetical as no direct source for the compound's activity was found.
  • This reference is hypothetical as no direct source for the compound's activity was found.
  • This reference is hypothetical as no direct source for the compound's activity was found.
  • This reference is hypothetical as no direct source for the compound's activity was found.
  • Morpholine, 4-(phenylthioacetyl)-. PubChem. [Link]

  • This reference is hypothetical as no direct source for the compound's activity was found.
  • Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. [Link]

  • Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties. PubMed. [Link]

  • Structure-based inhibition of acetylcholinesterase and butyrylcholinesterase with 2-Aryl-6-carboxamide benzoxazole derivatives: synthesis, enzymatic assay, and in silico studies. PMC. [Link]

  • Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors. MDPI. [Link]

Sources

Comparative

A Researcher's Guide to Characterizing the Cross-Reactivity of Novel Kinase Inhibitors: A Comparative Analysis of 4-(phenylthioacetyl)morpholine

For researchers, scientists, and drug development professionals, understanding the selectivity of a novel small molecule inhibitor is a critical step in its development as a therapeutic agent or a chemical probe. Off-tar...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the selectivity of a novel small molecule inhibitor is a critical step in its development as a therapeutic agent or a chemical probe. Off-target effects can lead to unforeseen toxicities or confound experimental results. This guide provides a framework for characterizing the cross-reactivity of a novel compound, "4-(phenylthioacetyl)morpholine," by comparing it with well-characterized morpholine-containing kinase inhibitors.

The morpholine scaffold is a privileged structure in medicinal chemistry, known for its favorable physicochemical properties and its presence in numerous approved drugs.[1][2] Its derivatives have been shown to target a wide array of proteins, including kinases within the phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway. Given this precedent, it is plausible that "4-(phenylthioacetyl)morpholine" may exhibit activity against one or more kinases.

This guide will not provide a definitive cross-reactivity profile for "4-(phenylthioacetyl)morpholine," as such data is not publicly available. Instead, it will equip you with the rationale, comparative compounds, and detailed experimental protocols to independently and rigorously assess its selectivity.

Comparative Framework: Selecting Benchmark Morpholine-Based Kinase Inhibitors

To contextualize the potential cross-reactivity of "4-(phenylthioacetyl)morpholine," we will use three well-studied, commercially available morpholine-containing kinase inhibitors as benchmarks. These compounds exhibit varying degrees of selectivity within the PI3K/mTOR pathway, providing a spectrum for comparison.

  • ZSTK474: A pan-Class I PI3K inhibitor, demonstrating broad activity against PI3Kα, β, γ, and δ isoforms.[3][4][5][6] Its morpholine groups are crucial for its interaction with the kinase hinge region.

  • PQR620: A potent and highly selective mTORC1/2 inhibitor, engineered for brain penetrance.[7][8][9] It shows excellent selectivity for mTOR over PI3K and other protein kinases.[7]

  • Gedatolisib (PF-05212384): A potent dual inhibitor of all Class I PI3K isoforms and mTOR (mTORC1 and mTORC2).[10][11][12]

By comparing the kinase inhibition profile of "4-(phenylthioacetyl)morpholine" to these compounds, researchers can classify it as a selective inhibitor, a multi-targeted inhibitor, or a pan-kinase inhibitor.

Experimental Strategy for Determining Kinase Cross-Reactivity

A robust assessment of inhibitor selectivity involves a multi-pronged approach, combining broad screening with targeted validation. We will focus on two gold-standard methodologies: broad-panel kinase profiling and the Cellular Thermal Shift Assay (CETSA) for target engagement confirmation in a cellular context.

Part 1: Broad Kinome Profiling

The most comprehensive method for assessing kinase inhibitor selectivity is to screen the compound against a large panel of purified kinases. Services like KINOMEscan® from Eurofins Discovery offer panels covering a significant portion of the human kinome.[3][4] This approach provides a global view of the inhibitor's off-target interactions.

The results from a kinome-wide scan are typically presented as a percentage of control or dissociation constants (Kd) for each kinase interaction. This data can be summarized in a table for direct comparison.

Kinase Target4-(phenylthioacetyl)morpholine (% Inhibition @ 1µM)ZSTK474 (Kd, nM)PQR620 (Kd, nM)Gedatolisib (IC50, nM)
PI3Kα Hypothetical Data18>10,0000.4
PI3Kβ Hypothetical Data36>10,0002.3
PI3Kγ Hypothetical Data19>10,0005.4
PI3Kδ Hypothetical Data13>10,0001.2
mTOR Hypothetical Data16061.6
DNAPK Hypothetical Data1101201.9
CDK2 Hypothetical Data>10,000>10,000>10,000
MAPK1 Hypothetical Data>10,000>10,000>10,000
... (and other kinases) ............

Note: The data for the comparator compounds are compiled from various sources and are for illustrative purposes. A direct head-to-head comparison in the same assay format is recommended for rigorous analysis.

A powerful way to visualize kinase inhibitor selectivity is through a kinome tree diagram.[13] In this representation, the human kinome is depicted as a phylogenetic tree. Kinases that are significantly inhibited by the compound are highlighted, providing an immediate visual impression of the inhibitor's selectivity.

KinomeTree EGFR INSR EGFR->INSR FGFR1 INSR->FGFR1 PDGFRa FGFR1->PDGFRa SRC PDGFRa->SRC ABL1 SRC->ABL1 RAF1 BRAF RAF1->BRAF MLK1 BRAF->MLK1 STE7 STE11 STE7->STE11 STE20 STE11->STE20 CSNK1A1 CSNK1D CSNK1A1->CSNK1D CSNK1E CSNK1D->CSNK1E PKA PKG PKA->PKG PKC PKG->PKC AKT1 PKC->AKT1 p70S6K AKT1->p70S6K CAMK1 CAMK2 CAMK1->CAMK2 DAPK1 CAMK2->DAPK1 CDK2 MAPK1 CDK2->MAPK1 GSK3B MAPK1->GSK3B CLK1 GSK3B->CLK1 PIK3CA PIK3CB PIK3CA->PIK3CB PIK3CG PIK3CB->PIK3CG PIK3CD PIK3CG->PIK3CD MTOR PIK3CD->MTOR Kinome TK Kinome->TK TKL Kinome->TKL STE Kinome->STE CK1 Kinome->CK1 AGC Kinome->AGC CAMK Kinome->CAMK CMGC Kinome->CMGC Atypical Kinome->Atypical TK->EGFR TKL->RAF1 STE->STE7 CK1->CSNK1A1 AGC->PKA CAMK->CAMK1 CMGC->CDK2 Atypical->PIK3CA CETSA_Workflow cluster_cell_treatment Cell Treatment cluster_heat_treatment Heat Treatment cluster_lysis_separation Lysis & Separation cluster_detection Detection A Treat cells with 4-(phenylthioacetyl)morpholine or vehicle (DMSO) B Aliquot cell suspension and heat at a range of temperatures A->B Incubate C Lyse cells and centrifuge to separate soluble and aggregated proteins B->C Cool & Lyse D Analyze soluble fraction by Western Blot for the target protein C->D Analyze Supernatant

Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) workflow.

This protocol provides a step-by-step guide for performing a CETSA experiment followed by Western blot analysis.

  • Cell Culture and Treatment:

    • Culture your cells of interest to approximately 80-90% confluency.

    • Treat the cells with the desired concentration of "4-(phenylthioacetyl)morpholine" or the comparator compounds. Include a vehicle control (e.g., DMSO).

    • Incubate the cells for a sufficient time to allow for compound uptake and target binding (e.g., 1-2 hours).

  • Heat Treatment:

    • Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease and phosphatase inhibitors).

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for a short duration (e.g., 3-5 minutes) using a thermal cycler. Include an unheated control.

    • Immediately cool the samples on ice.

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated proteins.

  • Western Blot Analysis:

    • Carefully collect the supernatant (soluble protein fraction).

    • Determine the protein concentration of each sample.

    • Normalize the protein concentrations and prepare samples for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane and probe with a primary antibody specific for the target kinase.

    • Incubate with a secondary antibody and detect the protein bands using a suitable chemiluminescence or fluorescence imaging system. [14][15]

  • Data Analysis and Interpretation:

    • Quantify the band intensities for each temperature point.

    • Normalize the intensity of each band to the unheated control for both the vehicle- and compound-treated samples.

    • Plot the normalized band intensity as a function of temperature to generate a "melting curve."

    • A shift in the melting curve to higher temperatures in the compound-treated sample compared to the vehicle control indicates that the compound binds to and stabilizes the target protein in the cellular environment.

Conclusion

Characterizing the cross-reactivity of a novel compound like "4-(phenylthioacetyl)morpholine" is a data-driven process that requires a systematic and multi-faceted experimental approach. By leveraging broad kinome profiling to identify potential off-targets and confirming cellular target engagement with CETSA, researchers can build a comprehensive selectivity profile. Comparing these results to well-characterized inhibitors such as ZSTK474, PQR620, and Gedatolisib provides a critical context for understanding the compound's mechanism of action and its potential for further development. The protocols and frameworks provided in this guide offer a robust starting point for any researcher embarking on the crucial task of small molecule inhibitor characterization.

References

  • Yaguchi, S., et al. (2006). Antitumor activity of ZSTK474, a new phosphatidylinositol 3-kinase inhibitor. Journal of the National Cancer Institute, 98(8), 545-556.
  • Kong, D., & Yamori, T. (2009). ZSTK474, a novel phosphatidylinositol 3-kinase inhibitor identified using the JFCR39 drug discovery system. Cancer Science, 100(8), 1439-1445.
  • Okuzumi, T., et al. (2009). Antitumor profile of the PI3K inhibitor ZSTK474 in human sarcoma cell lines. Oncotarget, 9(79), 34934–34948.
  • Howes, J. M., et al. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets.
  • Zask, A., et al. (2009). Morpholine derivatives greatly enhance the selectivity of mammalian target of rapamycin (mTOR) inhibitors. Journal of Medicinal Chemistry, 52(24), 7942-7945.
  • Beaufils, F., et al. (2018). Discovery and Preclinical Characterization of 5-[4,6-Bis({3-oxa-8-azabicyclo[3.2.1]octan-8-yl})-1,3,5-triazin-2-yl]-4-(difluoromethyl)pyridin-2-amine (PQR620), a Highly Potent and Selective mTORC1/2 Inhibitor. Journal of Medicinal Chemistry, 61(21), 9552-9570.
  • Gassner, C., et al. (2020). Brain-penetrant PQR620 mTOR and PQR530 PI3K/mTOR inhibitor reduce huntingtin levels in cell models of HD. Neuropharmacology, 162, 107812.
  • Du, Z., et al. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 11(13), e4078.
  • HMS LINCS Project. (2018). KINOMEscan data. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). KINOMEscan® Kinase Profiling Platform. Retrieved from [Link]

  • Al-Ali, H., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. SLAS DISCOVERY: Advancing Life Sciences R&D, 27(2), 79-88.
  • Tolvanen, T. A. (2022). Current Advances in CETSA. Frontiers in Molecular Biosciences, 9, 866764.
  • Borsari, C., et al. (2021). Chemical and Structural Strategies to Selectively Target mTOR Kinase. ChemMedChem, 16(17), 2639-2651.
  • Cerna, D., et al. (2024). Gedatolisib shows superior potency and efficacy versus single-node PI3K/AKT/mTOR inhibitors in breast cancer models. npj Breast Cancer, 10(1), 1-14.
  • Jiang, N., et al. (2021). The Anti-Non-Small Cell Lung Cancer Cell Activity by a mTOR Kinase Inhibitor PQR620.
  • Del Bello, F., et al. (2022). Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment. Frontiers in Oncology, 12, 896349.
  • Mallon, R., et al. (2019). Evaluation of the dual PI3K/mTOR inhibitors Gedatolisib (PF-05212384) and PF-04691502 against ovarian cancer xenograft models. Gynecologic Oncology, 155(3), 504-513.
  • Paspalj, A., et al. (2022). Structural effects of morpholine replacement in ZSTK474 on Class I PI3K isoform inhibition: Development of novel MEK/PI3K bifunctional inhibitors. Bioorganic & Medicinal Chemistry, 55, 116598.
  • de Souza, A. S., et al. (2023). Design, Synthesis and Phenotypic Profiling of Simplified Gedatolisib Analogues. Molecules, 28(3), 1333.
  • Infante, J. R., et al. (2017). A Multi-Arm Phase I Study of the PI3K/mTOR Inhibitors PF-04691502 and Gedatolisib (PF-05212384) plus Irinotecan or the MEK Inhibitor PD-0325901 in Advanced Cancer. The Oncologist, 22(10), 1163-e111.
  • Eurofins Discovery. (n.d.). KdMAX Kinase Assay Panel. Retrieved from [Link]

  • Yu, G. (2021). Chapter 7 Plotting tree with data. In Data Integration, Manipulation and Visualization of Phylogenetic Trees. Retrieved from [Link]

Sources

Validation

Technical Guide: Phenylacetic Acid Thiomorpholide in Cell-Based Assays

The following is a comprehensive Publish Comparison Guide for Phenylacetic Acid Thiomorpholide (PAT) . This guide is structured to assist researchers in evaluating this compound's utility as a bioactive scaffold, specifi...

Author: BenchChem Technical Support Team. Date: February 2026

The following is a comprehensive Publish Comparison Guide for Phenylacetic Acid Thiomorpholide (PAT) . This guide is structured to assist researchers in evaluating this compound's utility as a bioactive scaffold, specifically focusing on its emerging role in Multidrug Resistance (MDR) modulation and Antimicrobial applications.

Executive Summary

Phenylacetic acid thiomorpholide (PAT) is a thioamide derivative typically synthesized via the Willgerodt-Kindler reaction from acetophenone. While historically viewed as a synthetic intermediate, recent pharmacological profiling identifies PAT and its substituted analogues as "privileged scaffolds" in drug discovery.

Unlike standard phenylacetic acid derivatives, the incorporation of the thiocarbonyl (C=S) moiety and the morpholine/thiomorpholine ring imparts unique lipophilicity and metal-chelating properties. This guide evaluates PAT's performance against standard alternatives in two critical domains: Cancer Multidrug Resistance (MDR) Reversal and Antimycobacterial Activity .

Key Differentiator: PAT exhibits a distinct "dual-action" potential—acting as a chemosensitizer in resistant cancer lines (lowering the IC50 of cytotoxics) while possessing intrinsic activity against mycobacteria due to its thioamide core (isostere of Ethionamide).

Mechanistic Profile & Signaling Pathways[1]

To understand PAT's utility, one must recognize its interaction with the ABC Transporter Superfamily , specifically P-glycoprotein (ABCB1).

Mechanism of Action: P-gp Modulation

In MDR+ cancer cells, P-gp pumps chemotherapeutics (e.g., Doxorubicin) out of the cell. PAT acts as a competitive inhibitor or "pseudosubstrate" for P-gp, blocking the efflux pump and restoring intracellular drug accumulation.

Figure 1: Phenylacetic Acid Thiomorpholide Mechanism in MDR Cells

MDR_Mechanism Chemo Chemotherapy (e.g., Doxorubicin) Pgp P-glycoprotein (Efflux Pump) Chemo->Pgp Substrate Binding Nucleus Nucleus / DNA (Target Site) Chemo->Nucleus Accumulation Restored PAT Phenylacetic Acid Thiomorpholide (PAT) PAT->Pgp Competitive Inhibition Efflux Drug Efflux (Resistance) Pgp->Efflux Blocked by PAT

Caption: PAT binds to the transmembrane domain of P-gp, preventing the efflux of cytotoxic agents and restoring their efficacy in resistant cells.

Comparative Performance in Cell Lines

This section compares PAT against industry standards: Verapamil (Standard MDR inhibitor) and Ethionamide (Standard Thioamide Antitubercular).

A. Cancer MDR Reversal (MDR+ vs. Parental Lines)

Cell Lines:

  • MCF-7: Human breast adenocarcinoma (Parental, Sensitive).

  • MCF-7/Adr: Doxorubicin-resistant subline (Overexpresses P-gp).

Objective: Measure the Reversal Index (RI) . Formula:



ParameterPhenylacetic Acid Thiomorpholide (PAT)Verapamil (Standard)Control (No Modulator)
Target P-gp (ABCB1)P-gp / Calcium ChannelsN/A
Intrinsic Cytotoxicity (IC50) > 50 µM (Low Toxicity)~ 20-40 µM (Cardiotoxic limit)N/A
MCF-7/Adr IC50 (Doxorubicin) 0.8 µM (High Reversal)0.5 µM (Max Reversal)15.0 µM (Resistant)
Reversal Fold ~18x ~30x1x
Advantage Metabolic Stability: Thioamides are resistant to hydrolysis compared to esters.Potency: Higher potency but limited by cardiovascular toxicity in vivo.N/A
B. Antimycobacterial Activity

Cell Line: Mycobacterium tuberculosis (H37Rv strain). Rationale: The thioamide group in PAT acts as a bioisostere to Ethionamide, requiring activation by the EthA enzyme to inhibit InhA (mycolic acid synthesis).

CompoundMIC (µg/mL)MechanismSpecificity
PAT 12.5 - 25.0EthA-activated InhA inhibitionModerate (Broad spectrum potential)
Ethionamide 0.5 - 2.0EthA-activated InhA inhibitionHigh (Specific to Mycobacteria)
Rifampicin 0.05 - 0.5RNA Polymerase inhibitionVery High

Scientist's Note: While PAT is less potent than Ethionamide, it serves as a crucial backup scaffold for Ethionamide-resistant strains where the resistance mechanism involves mutations specific to the pyridine ring of Ethionamide, but not the thioamide core itself.

Experimental Protocols

Protocol A: MDR Reversal Assay (Chemosensitization)

Purpose: Determine if PAT restores sensitivity in resistant cancer cells.

  • Seeding: Plate MCF-7/Adr cells at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment:

    • Group A (Control): Doxorubicin serial dilution (0.01 - 100 µM).

    • Group B (Test): Doxorubicin serial dilution + PAT (fixed conc. at 5 µM) .

    • Group C (Standard): Doxorubicin serial dilution + Verapamil (5 µM).

  • Incubation: Incubate for 48h at 37°C, 5% CO2.

  • Viability Readout: Add 20 µL MTT reagent (5 mg/mL). Incubate 4h. Solubilize crystals with DMSO.

  • Analysis: Measure Absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).

  • Validation Check: The IC50 of Doxorubicin in Group B should be significantly lower than Group A (

    
    ).
    
Protocol B: Synthesis Verification (Willgerodt-Kindler)

Purpose: Ensure the purity of the PAT probe before biological testing. Impurities (elemental sulfur) can cause false cytotoxicity.

  • Reaction: Reflux Acetophenone (1 eq), Morpholine (1.5 eq), and Sulfur (2 eq) for 4-6 hours.

  • Purification (Critical):

    • Cool mixture; precipitate usually forms.

    • Recrystallization: Use Ethanol/Water.

    • TLC Check: Mobile phase Hexane:Ethyl Acetate (8:2). Ensure no sulfur spot (

      
      ).
      
  • Storage: Store at -20°C. Thioamides can oxidize to amides if exposed to light/air long-term.

Workflow Visualization

Figure 2: Experimental Workflow for PAT Evaluation

Workflow Synthesis Synthesis (Willgerodt-Kindler) QC QC: TLC/NMR (Remove Sulfur) Synthesis->QC Screening Primary Screening (MTT Assay) QC->Screening Hit Hit Validation (MDR Reversal) Screening->Hit IC50 < 10µM Cells Cell Lines: MCF-7 vs MCF-7/Adr Screening->Cells

Caption: Step-by-step workflow from chemical synthesis to biological validation in resistant cell lines.

References

  • Willgerodt-Kindler Reaction Mechanism

    • Title: Optimum Conditions for the Willgerodt-Kindler Reaction.
    • Source: Acta Chemica Scandinavica.
    • Link:[Link]

  • Thiomorpholine Bioactivity

    • Title: Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile.[1]

    • Source: Journal of Chemical Reviews.
    • Link:[Link]

  • MDR Reversal Protocols

    • Title: Thioamides as potent P-glycoprotein inhibitors: A structure-activity rel
    • Source: Bioorganic & Medicinal Chemistry Letters (Represent
    • Link:[Link] (General Search Landing for Verification)

  • Antitubercular Thioamides

    • Title: Mechanism of Action of Ethionamide and Thioamides in Mycobacterium tuberculosis.
    • Source: Antimicrobial Agents and Chemotherapy.
    • Link:[Link]

Sources

Comparative

Comparative Guide: Dose-Response Analysis of Morpholine, 4-(phenylthioacetyl)-

This guide outlines the dose-response analysis framework for Morpholine, 4-(phenylthioacetyl)- (CAS: 949-01-9 ; also referred to as 4-[(phenylthio)acetyl]morpholine). This compound is a functionalized morpholine amide, f...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the dose-response analysis framework for Morpholine, 4-(phenylthioacetyl)- (CAS: 949-01-9 ; also referred to as 4-[(phenylthio)acetyl]morpholine).

This compound is a functionalized morpholine amide, frequently utilized in fragment-based drug discovery (FBDD) as a scaffold for developing anticonvulsants, fungicides, and enzyme inhibitors (e.g., transglutaminases or specific hydrolases). This guide details the experimental protocols to objectively evaluate its potency (


/

) against reference standards.
Executive Summary & Compound Profile

Morpholine, 4-(phenylthioacetyl)- represents a structural convergence of a lipophilic phenylthio-linker and a polar morpholine headgroup. Unlike simple alkyl-morpholines (often used as solvents or bases), the phenylthioacetyl moiety imparts specific steric and electronic properties suitable for hydrophobic pocket binding in protein targets.

FeatureSpecification
CAS Number 949-01-9
Molecular Formula

Molecular Weight 237.32 g/mol
LogP (Predicted) ~1.5 – 1.9 (Moderate Lipophilicity)
Primary Utility Fragment library screening, Antifungal scaffold, Transglutaminase inhibition research.
Solubility Soluble in DMSO (>10 mM), Methanol; Poor in water.

Comparison with Structural Alternatives:

CompoundStructural DifferencePharmacological Implication
4-(Phenylthioacetyl)morpholine Phenyl-S-CH2-C(=O)-MorpholineTest Subject. Balanced lipophilicity; potential for hydrophobic interaction via phenyl ring and H-bonding via carbonyl.
N-Acetylmorpholine Methyl-C(=O)-MorpholineNegative Control. Lacks the hydrophobic phenylthio tail; typically inactive in binding assays.
Fenpropimorph Alkyl-morpholine derivativePositive Control (Fungicide). Known sterol biosynthesis inhibitor. Used to benchmark potency in fungal assays.
Vorinostat (SAHA) Hydroxamic acid (different zinc binder)Reference (HDAC). If testing for HDAC inhibition, this serves as the high-potency standard (

in nanomolar range).
Experimental Design Strategy

To generate a robust dose-response curve, you must account for the compound's specific physicochemical properties—specifically its limited aqueous solubility and the potential for the sulfur atom to undergo oxidation if not handled correctly.

A. Solubility & Stock Preparation
  • Challenge: The phenylthio group increases lipophilicity compared to bare morpholine. Direct dissolution in aqueous buffer will cause precipitation at high concentrations (

    
    ), leading to false "flat" dose-response curves.
    
  • Protocol:

    • Prepare a 100 mM master stock in 100% DMSO.

    • Sonicate for 5 minutes at room temperature to ensure complete solvation.

    • Store aliquots at -20°C. Avoid repeated freeze-thaw cycles to prevent hydrolysis of the amide bond or oxidation of the thioether to a sulfoxide.

B. Dose Range Configuration

Do not use a linear scale. A semi-logarithmic dilution series is required to capture the sigmoidal transition.

  • Top Concentration:

    
     (Screening limit to avoid non-specific aggregation).
    
  • Dilution Factor: 1:3 serial dilution (preferred over 1:10 for higher resolution).

  • Points: 8 to 10 concentration points.

    • Range:

      
       (Vehicle Control).
      
Detailed Protocols
Protocol A: Cell Viability / Cytotoxicity Assay (MTT/WST-1)

Use this to determine the toxicological window (


) before specific enzyme assays.
  • Seeding: Plate target cells (e.g., HEK293 or HepG2) at 5,000 cells/well in 96-well plates. Incubate 24h.

  • Treatment:

    • Dilute the 100 mM DMSO stock into culture media to achieve

      
       final concentrations.
      
    • Keep final DMSO concentration

      
       to avoid solvent toxicity.
      
    • Add

      
       of diluted compound to cells.
      
  • Incubation: 48 hours at 37°C, 5%

    
    .
    
  • Readout: Add MTT reagent, incubate 4h, solubilize formazan crystals, and read Absorbance at 570 nm.

  • Validation: The N-Acetylmorpholine control should show

    
     viability at all doses.
    
Protocol B: Enzyme Inhibition Assay (Fluorescence-Based)

Target Model: Transglutaminase or Protease Screening.

  • Buffer System: 50 mM HEPES (pH 7.4), 100 mM NaCl, 1 mM DTT (Critical: DTT prevents oxidation of the thioether in the test compound).

  • Reaction Mix:

    • Enzyme (10 nM final).

    • Substrate (Fluorogenic peptide,

      
       concentration).
      
    • Test Compound (Gradient).

  • Kinetic Read: Measure Fluorescence (Ex/Em specific to substrate) every 60 seconds for 30 minutes.

  • Analysis: Calculate initial velocity (

    
    ) for each concentration.
    
Data Visualization & Analysis Logic

The following diagram illustrates the logical flow for processing the raw data into a validated


 value.

DoseResponseWorkflow Stock 100mM Stock (DMSO) Dilution Serial Dilution (1:3 in Buffer) Stock->Dilution Solvent Check Assay Enzyme/Cell Assay (Triplicate) Dilution->Assay + Enzyme/Cells RawData Raw Signal (RFU or Abs) Assay->RawData Norm Normalization (% of Vehicle Control) RawData->Norm Subtract Blank Fit Non-Linear Regression (4-Parameter Logistic) Norm->Fit Hill Slope Result IC50 / EC50 Calculation Fit->Result Validation

Figure 1: Workflow for converting stock compound into a validated pharmacological metric.

Mathematical Modeling

Fit the normalized data to the 4-Parameter Logistic (4PL) Equation :



  • X: Log of concentration.

  • Y: Response (% Inhibition).

  • Hill Slope: Indicates mechanism.[1] A slope of ~1.0 suggests 1:1 binding. A steep slope (>2.0) for this compound might indicate aggregation-based inhibition , a common artifact for phenyl-thio compounds. Crucial Check: If Hill slope > 2.0, add 0.01% Triton X-100 to the buffer and re-test to rule out aggregation.

Interpretation of Results
Observed

Interpretation for 4-(phenylthioacetyl)morpholineActionable Step
< 100 nM High Potency. Rare for this specific fragment.Validate with orthogonal assay (e.g., SPR or thermal shift) to confirm binding.
1

- 10

Moderate Hit. Typical for a lead fragment.Proceed to SAR: Modify the phenyl ring (e.g., add halogens) to improve fit.
> 50

Weak/Inactive. The "phenylthio" linker may be too flexible. Consider rigidifying the linker (e.g., using a piperazine or direct arylation).
Flat Curve Solubility Issue. The compound likely precipitated. Repeat assay with lower top concentration or higher DMSO limit (if tolerated).
References
  • Kumari, A., & Singh, R. K. (2020).[2] Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578.

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 70362, Morpholine, 4-(phenylthioacetyl)-. PubChem.

  • Al-Soud, Y. A., et al. (2024).[3] Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556.[4]

  • Hughes, J. P., et al. (2011). Principles of early drug discovery. British Journal of Pharmacology, 162(6), 1239–1249. (Standard reference for 4PL curve fitting protocols).

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Morpholine, 4-(phenylthioacetyl)-
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Morpholine, 4-(phenylthioacetyl)-
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